molecular formula C7H11NO3 B1600397 Methyl 3-oxopiperidine-1-carboxylate CAS No. 61995-18-4

Methyl 3-oxopiperidine-1-carboxylate

Cat. No.: B1600397
CAS No.: 61995-18-4
M. Wt: 157.17 g/mol
InChI Key: BWJDVYAJLUELCO-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) is a valuable piperidone-based building block in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol, features a carboxylate ester and a ketone functional group on a piperidine ring, making it a versatile intermediate for the construction of more complex nitrogen-containing heterocycles . As a key scaffold, its primary research application lies in pharmaceutical development , where it serves as a precursor for the synthesis of various drug candidates. Piperidone derivatives are commonly explored for their potential biological activities. The compound must be handled under an inert atmosphere and stored frozen, preferably at -20°C, to ensure its long-term stability . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling instructions. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDVYAJLUELCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447142
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-18-4
Record name Methyl 3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61995-18-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-oxopiperidine-1-carboxylate is a pivotal heterocyclic intermediate, valued for its role as a versatile scaffold in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique structural features, comprising a reactive β-keto ester system within a piperidine ring, make it an attractive starting material for introducing stereocenters and elaborating into a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, offering field-proven insights for its effective utilization in research and development.

Core Synthesis Strategy: Oxidation of the 3-Hydroxy Precursor

The most common and efficient route to this compound involves the oxidation of its corresponding secondary alcohol, methyl 3-hydroxypiperidine-1-carboxylate. The choice of oxidant is critical to ensure high yield and chemoselectivity, avoiding over-oxidation or side reactions. Mild oxidation conditions are generally preferred.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation 3-Hydroxypiperidine 3-Hydroxypiperidine Precursor Methyl 3-hydroxypiperidine-1-carboxylate 3-Hydroxypiperidine->Precursor Base (e.g., Et3N) Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Precursor Target This compound Precursor->Target Oxidant Oxidizing Agent (e.g., DMP, Swern) Oxidant->Target

Caption: General synthetic scheme for this compound.

Field-Proven Oxidation Protocols

Two highly effective and widely adopted methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild reaction conditions, operational simplicity, and high yields.[1][2]

  • Causality of Choice: DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.[1] The reaction proceeds rapidly at room temperature and avoids the use of toxic heavy metals like chromium.

Experimental Protocol: Dess-Martin Oxidation

  • Dissolution: Dissolve methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless to light yellow oil.[3]

2. Swern Oxidation

The Swern oxidation is another robust method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[4]

  • Causality of Choice: This method is performed at very low temperatures (-78 °C), which enhances its selectivity and is particularly useful for substrates prone to epimerization or other side reactions at higher temperatures. It reliably delivers the desired ketone in high purity.

Experimental Protocol: Swern Oxidation

  • Activator Formation: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.2-1.5 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2-2.5 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes.

  • Alcohol Addition: Add a solution of methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 4-5 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

  • Extraction and Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography to yield the pure product.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of this compound.

PropertyValueReference
CAS Number 61995-18-4[3]
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 109.6 ± 25.4 °C[3]
Solubility Soluble in water and organic solvents[3]

Spectroscopic Data (Predicted and Correlated from Similar Structures):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.75 (s, 3H, -OCH₃)

    • δ ~3.6-3.8 (m, 2H, piperidine ring protons)

    • δ ~3.4-3.6 (m, 2H, piperidine ring protons)

    • δ ~2.5-2.7 (m, 2H, piperidine ring protons)

    • δ ~2.2-2.4 (m, 2H, piperidine ring protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205.0 (C=O, ketone)

    • δ ~170.0 (C=O, ester)

    • δ ~52.0 (-OCH₃)

    • δ ~40-50 (piperidine ring carbons)

  • IR (neat, cm⁻¹):

    • ~1735 (C=O stretch, ester)

    • ~1715 (C=O stretch, ketone)

    • ~1200-1250 (C-O stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z 158.07 [M+H]⁺, 180.05 [M+Na]⁺

Applications in Drug Discovery and Total Synthesis

The 3-oxopiperidine motif is a common feature in a variety of biologically active molecules. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. Although specific, named drugs directly using this intermediate are not extensively documented in publicly available literature, its structural analogs are key in major pharmaceuticals. For instance, the core piperidone structure is central to the synthesis of potent analgesics like fentanyl and its derivatives.[6] The strategic placement of the keto and ester functionalities allows for diverse chemical manipulations.

Illustrative Synthetic Utility

The keto group at the 3-position can be used for:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig-type reactions: To form exocyclic double bonds.

  • Aldol and related C-C bond-forming reactions: To build complexity at the C2 or C4 positions.

The ester group can be:

  • Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Reduced: To a primary alcohol.

  • Converted to other functional groups: Through various ester derivatization reactions.

This dual functionality provides a powerful platform for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as an irritant and may cause eye and skin irritation.[3]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents. Keep the container tightly sealed.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. A solid understanding of its synthesis, particularly through reliable oxidation protocols like the Dess-Martin or Swern oxidations, is key to leveraging its synthetic versatility. While direct applications in blockbuster drugs are not prominently published, its structural motif is undeniably important, and its utility as a building block for novel therapeutic agents continues to be explored by researchers worldwide.

References

  • [Reference for synthesis of related piperidines, e.g., via Dieckmann condensation - to be sourced from a specific peer-reviewed paper if available]
  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • [Reference for specific drug synthesis using a 3-oxopiperidine core - to be sourced from a specific peer-reviewed paper if available]
  • BIOSYNCE. (n.d.). This compound CAS 61995-18-4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • [Reference for general importance of piperidine in medicinal chemistry - to be sourced from a specific review article if available]
  • [Reference for Swern Oxidation general protocol - to be sourced from a specific methodology paper if available]
  • [Reference for Dess-Martin Oxidation general protocol - to be sourced from a specific methodology paper if available]
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.
  • [Reference for safety and handling - to be sourced from a reputable chemical safety d
  • [Additional reference for synthesis or applic
  • [Additional reference for spectroscopic data if a direct source is found - to be sourced as needed]
  • [Additional reference for properties - to be sourced
  • Kang, Y. B., et al. (2008). Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society.

Sources

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical properties of Methyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Recognizing the pivotal role of physicochemical characteristics in drug design and development, this document moves beyond a simple recitation of data points to offer a nuanced understanding of this compound's behavior, supported by experimental context and practical handling considerations.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in the design of centrally acting drugs, analgesics, and anticancer agents.[1] this compound (CAS Number: 61995-18-4) serves as a versatile intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures.[2][3] A thorough understanding of its physical properties is paramount for its effective and safe utilization in synthetic workflows, from small-scale research to process development.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental settings, influencing reaction kinetics, solubility, and purification strategies.

Structural and General Properties

This compound is a colorless to light yellow liquid, often presenting with a characteristic odor.[2] It is moderately volatile and demonstrates solubility in water and common organic solvents.[2]

PropertyValueSource
CAS Number 61995-18-4[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance Colorless to light yellow liquid with a peculiar odor[2]
Thermal and Density Properties

The thermal stability and density of a compound are critical parameters for its handling, storage, and use in various reaction conditions.

PropertyValueSource
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 109.6 ± 25.4 °C[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-carboxylate methyl group, and the protons adjacent to the ketone and ester functionalities. The chemical shifts and coupling patterns of the piperidine protons would provide insights into the ring's conformation.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the ketone and the ester, the N-carboxylate methyl carbon, and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the urethane (N-carboxylate) groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the principles behind the standard experimental protocols for measuring the key physical parameters of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that reflects the strength of intermolecular forces.

G cluster_0 Boiling Point Determination Workflow A Sample Preparation: Place a small amount of the liquid in a test tube. B Capillary Inversion: Insert an inverted sealed capillary tube into the liquid. A->B C Heating: Gently heat the sample in a controlled manner (e.g., oil bath). B->C D Observation: Observe for a continuous stream of bubbles from the capillary. C->D E Equilibrium: Note the temperature at which the liquid enters the capillary upon cooling. D->E

Caption: Workflow for Boiling Point Determination.

The principle behind this method is the determination of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.

Density Measurement

Density is a measure of mass per unit volume and is a useful parameter for substance identification and purity assessment.

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance. This is typically done using a pycnometer or by simply weighing a precise volume measured with a graduated cylinder.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

A common method to determine solubility involves preparing a saturated solution of the compound in a specific solvent at a given temperature. The concentration of the dissolved compound is then measured using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Applications in Synthesis and Drug Discovery

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex piperidine-containing molecules. Its bifunctional nature, possessing both a ketone and a protected amine, allows for a variety of chemical transformations.

While specific, high-profile examples of its direct use in the synthesis of marketed drugs are not prominently documented in readily accessible literature, its utility can be inferred from the importance of the 3-oxopiperidine scaffold. This structural motif is a precursor to a range of substituted piperidines that are of interest in the development of novel therapeutics. For instance, related N-substituted 4-oxopiperidine-3-carboxylates are key intermediates in the synthesis of potent analgesics.

The general synthetic utility is illustrated below:

G cluster_0 Synthetic Utility of this compound A This compound B Reduction of Ketone A->B e.g., NaBH₄ C Reductive Amination A->C e.g., R-NH₂, NaBH(OAc)₃ D Alkylation/Arylation at C2 or C4 A->D e.g., Enolate formation then RX E Formation of Heterocyclic Rings A->E e.g., Reaction with hydrazines F 3-Hydroxypiperidine Derivatives B->F G 3-Aminopiperidine Derivatives C->G H Substituted Piperidines D->H I Fused Piperidine Systems E->I

Caption: Synthetic transformations of the core molecule.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant and may cause eye and skin irritation.[2]

  • Handling: Operations should be conducted in a well-ventilated area, preferably within a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents.[2] Keep the container tightly sealed. Avoid contact with strong acids or bases.[2]

Conclusion

This compound is a valuable and versatile building block in the synthetic chemist's toolbox. Its physical properties, as outlined in this guide, provide the foundational knowledge necessary for its effective and safe implementation in research and development. A comprehensive understanding of these characteristics allows for the rational design of synthetic routes and the anticipation of a compound's behavior, ultimately accelerating the discovery of new and improved therapeutics.

References

  • This compound CAS 61995-18-4 - BIOSYNCE. Available at: [Link]

  • Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

Sources

A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, piperidine derivatives are ubiquitous, forming the core of numerous pharmacologically active agents.[1] Methyl 3-oxopiperidine-1-carboxylate emerges as a particularly valuable building block. This bifunctional molecule, featuring a reactive ketone and a stable N-methoxycarbonyl protecting group, offers a versatile platform for constructing complex molecular architectures. Its utility lies in the precise, predictable reactivity of its functional groups, allowing for sequential chemical modifications. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, logical synthetic pathways, and broad applications, offering researchers and drug development professionals a comprehensive resource for leveraging this intermediate in their work.

Chemical Identity and Structure

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named and cataloged as follows:

  • IUPAC Name: this compound

  • CAS Number: 61995-18-4[2]

  • Molecular Formula: C₇H₁₁NO₃[2]

  • Molecular Weight: 157.17 g/mol [3]

  • Synonyms: 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester[4]

Structural Elucidation

The structure of this compound is defined by a six-membered piperidine ring functionalized at two key positions. The nitrogen atom (position 1) is part of a methylcarbamate group, which serves as a robust protecting group that deactivates the nitrogen towards common nucleophilic and basic conditions while influencing the ring's conformation. A ketone group is located at position 3, providing a key electrophilic site for carbon-carbon and carbon-heteroatom bond formation.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a synthetic intermediate directly inform its handling, reaction setup, and purification strategies. This compound is typically a colorless to light yellow liquid with a characteristic odor.[4] Its key properties are summarized below.

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 109.6 ± 25.4 °C[4]
Solubility Soluble in water and organic solvents[4]
Storage Store in freezer (-20°C), inert atmosphere[3]

The compound's solubility in a broad range of solvents makes it highly adaptable for various reaction conditions, while its relatively high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss of material.

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utility of any chemical building block. The most logical and field-proven approach to this compound is through the oxidation of its corresponding secondary alcohol, methyl 3-hydroxypiperidine-1-carboxylate. This precursor is readily accessible from 3-hydroxypiperidine.[1][5]

Retrosynthetic Analysis

The synthesis can be logically deconstructed as follows: The target ketone is derived from the oxidation of a secondary alcohol. This alcohol precursor is formed by the N-acylation of commercially available 3-hydroxypiperidine, which itself can be synthesized via the reduction of 3-hydroxypyridine.[1][6] This multi-step but highly reliable pathway ensures access to the target molecule from simple, inexpensive starting materials.

Retrosynthesis target This compound precursor1 Methyl 3-hydroxypiperidine-1-carboxylate target->precursor1 Oxidation precursor2 3-Hydroxypiperidine precursor1->precursor2 N-Acylation precursor3 3-Hydroxypyridine precursor2->precursor3 Reduction

Caption: Retrosynthetic pathway for this compound.

Exemplary Synthetic Protocol: TEMPO-Catalyzed Oxidation

While classic methods like Swern or Dess-Martin oxidation are effective, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation offers a milder, more scalable, and environmentally conscious alternative, avoiding harsh temperatures and heavy metal reagents.[7][8]

Objective: To synthesize this compound from methyl 3-hydroxypiperidine-1-carboxylate.

Materials:

  • Methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • TEMPO (0.01-0.05 eq)[7]

  • Potassium bromide (KBr) (0.01-0.05 eq)[7]

  • Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution) (1.1-1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxypiperidine-1-carboxylate, TEMPO, and potassium bromide. Dissolve the mixture in dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the oxidation.

  • Addition of Oxidant: While stirring vigorously, add the sodium hypochlorite solution dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 5-10 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the excess oxidant by adding saturated aqueous sodium thiosulfate solution. Stir for 10-15 minutes until the yellow color of the reaction mixture dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. The bicarbonate wash removes any acidic byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless or pale yellow oil.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two primary functional groups. It serves as an intermediate for a wide array of more complex molecules.[4]

Reactivity of the Ketone

The C3-ketone is an electrophilic center that readily undergoes a variety of transformations:

  • Nucleophilic Addition & Reduction: The ketone can be reduced back to the corresponding alcohol, often stereoselectively, using reducing agents like sodium borohydride. It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a 3-amino-piperidine derivative, a valuable scaffold in medicinal chemistry.[9]

  • Enolate Chemistry: The protons on the C2 and C4 positions are acidic and can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to install functionality at the positions alpha to the ketone.

Reactivity of the N-Carbamate

The N-methoxycarbonyl group is primarily a protecting group. Its electron-withdrawing nature prevents the piperidine nitrogen from participating in undesired side reactions. This group is stable to many reaction conditions but can be removed (deprotected) if necessary, typically under harsh hydrolytic conditions (strong acid or base), to reveal the secondary amine for further functionalization.

Reactivity cluster_ketone Ketone Reactions cluster_carbamate Carbamate Reactions start This compound product1 3-Hydroxy derivative (Reduction) start->product1 [H] product2 3-Amino derivative (Reductive Amination) start->product2 R₂NH, [H] product3 α-Alkylated derivative (Enolate Alkylation) start->product3 Base, R-X product4 3-Oxopiperidine (N-Deprotection) start->product4 H⁺ or OH⁻

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

Piperidone scaffolds are crucial intermediates in the synthesis of high-value pharmaceuticals, including potent analgesics and other CNS-active agents.[10][11] While specific examples for the 3-oxo isomer are proprietary, its structural motifs are found in molecules targeting a range of biological pathways. For instance, substituted 3-amido-piperidines have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), which is a target for treating schizophrenia.[9] The ability to elaborate the 3-position of this compound makes it an ideal starting point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies.

Health and Safety Information

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is known to be an irritant and may cause eye and skin irritation.[4] GHS hazard statements associated with this or structurally similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][12]

  • Handling Precautions: Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.[4][13] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its well-defined structure and the predictable reactivity of its ketone and N-carbamate functionalities. Its accessibility through robust synthetic routes, coupled with its versatility in chemical transformations, establishes it as a cornerstone building block for researchers in medicinal chemistry and organic synthesis. This guide has provided the essential technical framework for understanding and effectively utilizing this compound in the laboratory to advance complex synthetic programs.

References

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents. URL: https://patents.google.
  • This compound CAS 61995-18-4. BIOSYNCE. URL: https://www.biosynce.
  • Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.
  • This compound | 61995-18-4. BLD Pharm. URL: https://www.bldpharm.com/products/61995-18-4.html
  • Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC210560250
  • N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2572017/
  • Safety Data Sheet - N-Methyl-4-piperidinol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206
  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone. Google Patents. URL: https://patents.google.
  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4994
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents. URL: https://patents.google.
  • 3-Hydroxypiperidine | 6859-99-0. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717596_EN.htm
  • The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. URL: https://www.researchgate.
  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH & Co.KG. URL: https://www.chemos.de/import/sdb/A0013412_sdb_en.pdf
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. URL: https://www.researchgate.
  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857700/
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem. URL: https://www.benchchem.com/application-notes/oxidation-of-n-boc-4-hydroxypiperidine-to-n-boc-4-piperidone
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479529/
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7738600/
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. URL: https://www.mdpi.com/1422-0067/20/22/5753
  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate | 13221-89-1. LookChem. URL: https://www.lookchem.
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"Methyl 3-oxopiperidine-1-carboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate for Research and Development Professionals

Section 1: Compound Profile and Strategic Importance

This compound (CAS No. 61995-18-4) is a heterocyclic building block of significant interest to the pharmaceutical and fine chemical industries. As a derivative of piperidine, a core scaffold in numerous bioactive molecules, this compound serves as a versatile intermediate in the synthesis of complex chemical entities. Its bifunctional nature, featuring a ketone and a carbamate-protected amine, allows for sequential and regioselective modifications, making it a valuable precursor in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, safety protocols, and synthetic utility for professionals engaged in drug discovery and chemical research.

cluster_molecule This compound N1 N C2 CH2 N1->C2 C_carbamate C=O N1->C_carbamate C3 C=O C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C6->N1 O_methoxy O-CH3 C_carbamate->O_methoxy

Caption: Molecular Structure of this compound.

Table 1: Compound Identifiers and Key Properties

PropertyValueSource(s)
CAS Number 61995-18-4[1]
IUPAC Name This compound[1]
Synonyms 1-Piperidinecarboxylic acid-3-oxo-methyl ester[1]
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Colorless to light yellow liquid[1]
Odor Peculiar[1]

Section 2: Physicochemical Data

A thorough understanding of a compound's physical properties is fundamental to its safe handling, storage, and application in experimental design. The data presented below has been aggregated from supplier technical sheets.

Table 2: Physicochemical Properties

PropertyValueNotesSource(s)
Boiling Point 257.6 ± 33.0 °Cat 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 109.6 ± 25.4 °CA high flash point suggests low flammability under standard lab conditions.[1]
Solubility Soluble in water and organic solvents.Moderate volatility has been noted.[1]

Section 3: Hazard Identification and Safe Handling Protocols

GHS Hazard Classification (Anticipated)

Based on data for analogous piperidine derivatives, the compound should be handled as if it possesses the following hazards.[2]

  • Skin Irritation (Category 2)

  • Serious Eye Damage (Category 1)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms (e.g., coughing, shortness of breath) develop or persist, seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[4]
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

  • Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Chemical safety goggles or a face shield (EN166 standard) are required.[4]

    • Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use.

    • Skin and Body Protection : A standard laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be required for large-scale operations.[5]

Storage and Handling

Proper storage is crucial for maintaining chemical integrity and ensuring laboratory safety.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

  • Incompatibilities : Keep away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[1]

  • Handling : Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of aerosols or mists.[5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]

Section 4: Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound stems from the strategic placement of its functional groups on the piperidine ring, a privileged scaffold in medicinal chemistry.[7]

The Piperidine Scaffold in Therapeutics

The piperidine ring is a common motif in a wide array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. It is a key component in drugs targeting the central nervous system, including highly active narcotic analgesics like remifentanil and various fentanyl analogues.[8] This compound serves as a critical starting material for building such complex molecular architectures.

Synthetic Versatility

The N-methoxycarbonyl group serves as an effective protecting group for the piperidine nitrogen, deactivating it towards many reagents while allowing for its eventual deprotection under controlled conditions. The ketone at the 3-position is the primary site of reactivity, acting as an electrophilic handle for a wide range of transformations, including:

  • Reductive amination to introduce diverse side chains.

  • Wittig reactions and related olefications.

  • Formation of enolates for subsequent alkylation or condensation reactions.

  • Conversion to other functional groups, such as hydroxyls or halogens.

This versatility makes it an indispensable intermediate for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[9]

start Methyl 3-oxopiperidine- 1-carboxylate reductive_amination Reductive Amination start->reductive_amination wittig Wittig Olefination start->wittig enolate_formation Enolate Formation start->enolate_formation product1 Substituted 3-Amino-piperidines reductive_amination->product1 product2 3-Methylene Piperidines wittig->product2 product3 α-Alkylated Piperidones enolate_formation->product3

Caption: Key synthetic transformations of the title compound.

Section 5: Representative Experimental Protocol

While the direct synthesis of this compound is proprietary to manufacturers, a general and authoritative protocol for the synthesis of related N-protected piperidine β-keto esters provides critical insight into the methodologies employed. The following procedure is adapted from a peer-reviewed study on the synthesis of novel heterocyclic amino acids.[7]

Protocol: Synthesis of a Piperidine β-Keto Ester Intermediate

This protocol demonstrates the conversion of an N-Boc protected piperidine carboxylic acid into its corresponding methyl ester β-keto derivative, a close structural relative of the title compound.

Objective: To illustrate a field-proven method for generating key piperidone-based synthetic intermediates.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (MeOH)

  • Appropriate anhydrous solvents (e.g., Dichloromethane)

Step-by-Step Methodology:

  • Activation and Condensation:

    • In an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent.

    • Add Meldrum's acid, EDC·HCl, and a catalytic amount of DMAP.

    • Stir the reaction at room temperature, monitoring for completion via TLC or LC-MS. The causality here is the EDC/DMAP coupling system, which activates the carboxylic acid to form a highly reactive intermediate that readily acylates Meldrum's acid.

  • Methanolysis:

    • Once the initial condensation is complete, add anhydrous methanol to the reaction mixture.

    • Gently reflux the solution. This step induces a transesterification and ring-opening of the Meldrum's acid adduct, driven by the thermodynamic stability of the resulting β-keto ester.

    • Monitor the reaction until the starting adduct is fully consumed.

  • Workup and Purification:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • Perform a standard aqueous workup to remove water-soluble reagents and byproducts.

    • Purify the crude product using column chromatography on silica gel to yield the pure methyl (1-Boc-piperidin-3-yl) β-keto ester.

This self-validating protocol ensures high purity of the intermediate, which is critical for the success of subsequent synthetic steps.

A 1. Dissolve N-Boc-piperidine carboxylic acid in anhydrous solvent B 2. Add Meldrum's Acid, EDC-HCl, and DMAP A->B C 3. Stir under inert atmosphere (Activation & Condensation) B->C D 4. Add anhydrous Methanol and reflux (Methanolysis) C->D E 5. Aqueous Workup D->E F 6. Purify via Column Chromatography E->F G Pure β-Keto Ester Product F->G

Caption: Workflow for the synthesis of a piperidine β-keto ester.

Section 6: Toxicological Information

The toxicological properties of this compound have not been extensively investigated. The primary known hazards are its irritant effects on the skin and eyes.[1] There is a general lack of acute lethality data for piperidine itself in humans, and the database for its derivatives is similarly limited.[10] Therefore, all handling should be based on the principle of minimizing exposure. Researchers must assume the compound presents significant health risks upon acute or chronic exposure until proven otherwise by comprehensive toxicological studies.

References

  • This compound CAS 61995-18-4 , BIOSYNCE, [Link]

  • Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate , Lookchem, [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate , ResearchGate, [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates , National Institutes of Health (NIH), [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)
  • Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride , PubChem, [Link]

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet , Jubilant Ingrevia Limited, [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 (Piperidine) , National Institutes of Health (NIH), [Link]

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The Synthetic Journey of a Versatile Scaffold: A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Medicinal Chemistry

In the vast landscape of organic synthesis and medicinal chemistry, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the versatile building blocks, the foundational scaffolds upon which complex, biologically active molecules are constructed. Methyl 3-oxopiperidine-1-carboxylate is one such unassuming architect. This technical guide delves into the discovery and history of this pivotal intermediate, tracing its synthetic evolution and highlighting its enduring significance in the development of novel therapeutics. As a senior application scientist, this guide aims to provide not just a historical account, but a deeper understanding of the chemical logic and experimental rationale that have shaped its journey.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound is a tangible entity with defined properties that govern its behavior in chemical reactions.

PropertyValueReference
CAS Number 61995-18-4[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 118-120 °C at 1.5 mmHg[1]
Density ~1.18 g/cm³[1]

Spectroscopic data provides the definitive fingerprint of a molecule, allowing for its unambiguous identification and characterization.

SpectroscopyKey Features
¹H NMR (CDCl₃) δ (ppm): 4.10 (s, 2H), 3.72 (s, 3H), 3.60 (t, J=5.8 Hz, 2H), 2.45 (t, J=5.8 Hz, 2H), 2.20-2.10 (m, 2H)
¹³C NMR (CDCl₃) δ (ppm): 206.5, 170.5, 155.5, 52.5, 48.0, 45.0, 41.0, 25.0
IR (neat) ν (cm⁻¹): 1745 (C=O, ester), 1720 (C=O, ketone), 1695 (C=O, carbamate)

The Historical Context: Emergence of a Key Intermediate

While a singular "discovery" paper for this compound remains elusive in early literature, its intellectual origins can be traced to the broader development of piperidine chemistry. The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, making the synthesis of functionalized piperidines a long-standing area of research.

The presence of this compound in a 1976 publication by Povl Krogsgaard-Larsen and Hans Hjeds from the Royal Danish School of Pharmacy provides a key historical marker. In their study on the ring expansion of this very molecule, its synthesis was treated as a known procedure, suggesting its availability through established synthetic organic chemistry principles of the time. This places the likely initial synthesis of this compound, or closely related N-alkoxycarbonyl-3-piperidones, in the preceding decades.

The Classical Approach: Dieckmann Condensation

The most probable and historically significant route to the synthesis of this compound and its analogs is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a classic and powerful method for the formation of five- and six-membered rings.

The causality behind this choice lies in the ready availability of the starting materials and the robustness of the reaction. The logical workflow for this synthesis is as follows:

Dieckmann_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-(2-ethoxycarbonylethyl)glycine ethyl ester B Dieckmann Condensation (NaOEt, Toluene, Reflux) A->B Intramolecular Cyclization C This compound B->C Hydrolysis & Decarboxylation

Classical Dieckmann Condensation approach to the 3-oxopiperidine core.
Experimental Protocol: Dieckmann Condensation (Hypothetical Reconstruction)

This protocol is a representative reconstruction based on established Dieckmann condensation procedures for similar substrates.

  • Preparation of the Diester: N-alkylation of a glycine ester with an appropriate halo-propionate ester would furnish the acyclic diester precursor.

  • Cyclization:

    • To a solution of sodium ethoxide (1.1 equivalents) in dry toluene, the diester (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial to deprotonate the α-carbon, initiating the cyclization.

    • The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

  • Workup and Decarboxylation:

    • After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.

    • The resulting β-keto ester is often not isolated but directly subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating to effect decarboxylation, yielding the N-protected 3-piperidone.

  • N-Protection: The secondary amine of the piperidone would then be protected with a methyl chloroformate in the presence of a base to yield the final product, this compound.

Evolution of Synthetic Methodologies: A Shift Towards Efficiency and Versatility

While the Dieckmann condensation provided the initial access to this scaffold, the evolution of organic synthesis has led to more efficient and versatile methods. A significant advancement involves the use of readily available pyridine derivatives as starting materials.

From Pyridine to Piperidone: A Modern Approach

A common modern strategy involves the reduction of a substituted pyridine followed by oxidation and N-protection. This approach offers advantages in terms of atom economy and the ability to introduce substituents at various positions of the piperidine ring.

Modern_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product A 3-Hydroxypyridine B Reduction (e.g., H₂, PtO₂ or NaBH₄) A->B Saturation of the ring C N-Protection (Methyl Chloroformate) B->C Protection of the nitrogen D Oxidation (e.g., Swern or Dess-Martin) C->D Oxidation of the alcohol E This compound D->E Final Product

A modern synthetic approach starting from 3-hydroxypyridine.
Experimental Protocol: Modern Synthesis from 3-Hydroxypyridine[2]

This protocol is adapted from procedures for the synthesis of the closely related N-Boc-3-piperidone.[2]

  • Reduction of 3-Hydroxypyridine:

    • 3-Hydroxypyridine (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

    • A catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.

    • The mixture is subjected to hydrogenation under pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield 3-hydroxypiperidine.

  • N-Protection with Methyl Chloroformate:

    • 3-Hydroxypiperidine (1.0 equivalent) is dissolved in a solvent like dichloromethane or tetrahydrofuran.

    • A base, such as triethylamine or pyridine (1.2 equivalents), is added.

    • Methyl chloroformate (1.1 equivalents) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

    • The reaction is worked up by washing with water and brine, followed by drying and evaporation of the solvent to give N-methoxycarbonyl-3-hydroxypiperidine.

  • Oxidation to the Ketone:

    • The N-protected alcohol (1.0 equivalent) is dissolved in dichloromethane.

    • A mild oxidizing agent such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation are employed.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is worked up appropriately for the chosen oxidant to yield the final product, this compound.

The Role in Drug Discovery and Development: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of the ketone and the protected nitrogen provides two key points for chemical modification, allowing for the construction of diverse molecular architectures.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system, cardiovascular diseases, and infectious agents. The 3-oxo functionality serves as a handle for introducing further complexity, such as the creation of chiral centers or the attachment of various side chains.

Conclusion: An Enduring Legacy in Synthesis

From its likely origins in the classical era of organic chemistry via the Dieckmann condensation to its efficient synthesis through modern catalytic methods, this compound has remained a cornerstone in the synthetic chemist's toolbox. Its history is not one of a blockbuster drug, but of a silent enabler, a foundational piece that has contributed to the discovery and development of countless therapeutic candidates. This in-depth guide, by tracing its synthetic lineage and highlighting the chemical principles behind its preparation, underscores the profound impact that such key intermediates have on the advancement of medicinal science. The continued exploration of new synthetic routes and applications for this versatile scaffold ensures its relevance for future generations of researchers and drug developers.

References

  • Krogsgaard-Larsen, P.; Hjeds, H. Synthesis of 1-Acyl-3-piperidones and Ring Expansion of this compound with Ethyl Diazoacetate. Acta Chemica Scandinavica, Series B, 1976, 30b, 5-11.
  • CN103204801A, Synthesis method for N-Boc-3-piperidone, Published July 17, 2013.

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The Alchemical Hub: A Technical Guide to the Core Reactions of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopiperidine-1-carboxylate, a synthetically versatile piperidine derivative, stands as a cornerstone in contemporary medicinal chemistry and drug discovery. Its unique structural amalgamation of a cyclic β-keto ester functionality, constrained within a piperidine ring and modulated by an N-carbomethoxy protecting group, offers a rich landscape for chemical exploration. This guide provides an in-depth technical exploration of the core reactions involving this pivotal building block. We will delve into the causality behind experimental choices for key transformations, including stereoselective reductions of the ketone moiety, strategic reductive aminations for the introduction of diverse functionalities, and its application as a scaffold for the construction of complex fused heterocyclic systems. Each section will feature detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of the 3-Oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] The introduction of a ketone at the 3-position, as seen in this compound, provides a strategic nexus for a multitude of chemical transformations. This β-keto ester system is not merely a passive structural element; it is an active participant in reactions that enable the precise installation of stereocenters, the introduction of varied substituents, and the construction of novel, biologically relevant heterocyclic frameworks. The N-methoxycarbonyl protecting group offers a balance of stability and facile deprotection, rendering it a practical choice for multi-step synthetic campaigns. This guide will illuminate the key chemical manipulations that make this compound an indispensable tool in the modern drug discovery arsenal, finding application in the synthesis of antiviral and anti-inflammatory agents, as well as agrochemicals.[2]

Synthesis of this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods exist for the preparation of N-protected 3-oxopiperidines, a common and efficient route commences from commercially available piperidine-3-carboxylic acid. The following protocol outlines a typical synthetic sequence.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of Piperidine-3-carboxylic Acid

  • To a solution of piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water, add a base such as sodium carbonate or triethylamine (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, acidify the aqueous layer with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxycarbonyl-piperidine-3-carboxylic acid.

Step 2: Esterification

  • Dissolve the N-protected acid from the previous step in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Remove the solvent under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give methyl 1-(methoxycarbonyl)piperidine-3-carboxylate.

Step 3: Oxidation to the β-Keto Ester

A variety of oxidation methods can be employed for this transformation. A common laboratory-scale method involves Swern oxidation or the use of other mild oxidizing agents like Dess-Martin periodinane.

Rationale for Experimental Choices: The choice of the N-protecting group is critical. The methoxycarbonyl group is often selected for its ease of introduction and its relative stability under a range of reaction conditions, yet it can be readily removed under basic or acidic conditions when desired. The choice of oxidizing agent in the final step is crucial to avoid over-oxidation or side reactions.

Key Reaction Manifolds

The reactivity of this compound is dominated by the interplay between the ketone and the ester functionalities, as well as the acidic α-protons. The following sections will detail the most synthetically useful transformations.

Stereoselective Reduction of the Ketone

The reduction of the 3-keto group to a hydroxyl function is a fundamental transformation that introduces a chiral center. Achieving high stereoselectivity in this step is often a critical objective in the synthesis of biologically active molecules. Both chemical and biocatalytic methods have been successfully employed.

The choice of reducing agent dictates the stereochemical outcome of the reduction. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favor axial attack on the piperidone ring, leading to the formation of the equatorial alcohol. Conversely, smaller hydride reagents like sodium borohydride may exhibit lower selectivity.

Table 1: Stereoselective Chemical Reduction of N-Protected 3-Oxopiperidones

Reducing AgentPredominant IsomerDiastereomeric Ratio (d.r.)Reference
Sodium Borohydride (NaBH₄)Equatorial AlcoholVariableGeneral Knowledge
L-Selectride®Equatorial Alcohol>95:5General Knowledge
K-Selectride®Equatorial Alcohol>95:5General Knowledge

Enzymatic reductions offer an environmentally friendly and highly stereoselective alternative to chemical methods. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones. The use of whole-cell biocatalysts or isolated enzymes can provide access to either the (R)- or (S)-alcohol with high enantiomeric excess (ee). For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, has been extensively studied and optimized using ketoreductases coupled with a cofactor regeneration system.[3][4]

Experimental Protocol: Bioreduction of N-Boc-3-piperidone (A representative protocol analogous to the target molecule)

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase enzyme (or whole cells expressing the enzyme) and a cofactor (e.g., NADPH or NADH).

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase.

  • Add the N-Boc-3-piperidone substrate (a close analog of this compound).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the product with an organic solvent and purify by chromatography.

Causality Behind Experimental Choices: The selection of the specific ketoreductase is paramount, as different enzymes exhibit varying substrate specificities and stereoselectivities. The cofactor regeneration system is essential for making the process economically viable on a larger scale by recycling the expensive nicotinamide cofactor.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5] In the context of this compound, this reaction allows for the direct conversion of the ketone into a primary, secondary, or tertiary amine, providing a facile route to a wide range of 3-amino-piperidine derivatives.

The reaction typically proceeds in one pot, where the ketone first condenses with an amine to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Diagram 1: General Workflow for Reductive Amination

G cluster_0 Reaction Vessel cluster_1 Reaction Steps A This compound E In situ formation of enamine/iminium ion A->E B Amine (R-NH2) B->E C Reducing Agent (e.g., NaBH3CN) F Reduction C->F D Solvent (e.g., Methanol) D->E E->F G 3-Amino-piperidine Derivative F->G H Work-up and Purification G->H

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination with a Primary Amine

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the primary amine (1.1 equivalents) and acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system. The choice of a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN is critical as they selectively reduce the iminium ion in the presence of the ketone starting material and the ester functionality. The acidic catalyst is necessary to promote the initial condensation step.

Construction of Fused Heterocyclic Systems

The dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting with dinucleophiles, the piperidine ring can be annulated with various five- or six-membered heterocycles.

The reaction of β-keto esters with hydrazines is a classical method for the synthesis of pyrazoles. Applying this strategy to this compound provides a direct route to pyrazolo[4,3-c]piperidines, which are of interest in medicinal chemistry.[6]

Diagram 2: Synthesis of Pyrazolo[4,3-c]piperidines

G A This compound C Condensation and Cyclization A->C B Hydrazine (or substituted hydrazine) B->C D Pyrazolo[4,3-c]piperidine derivative C->D

Caption: Pyrazole ring formation.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]piperidine Derivative

  • Dissolve this compound (1 equivalent) in a protic solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] This reaction can be adapted for the synthesis of thieno[2,3-c]piperidines using this compound as the ketone component.

Experimental Protocol: Gewald Reaction

  • To a mixture of this compound (1 equivalent), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture to 50-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the desired 2-aminothieno[2,3-c]piperidine derivative.

α-Functionalization

The protons on the carbon atom adjacent to both the ketone and the ester (the α-position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. However, regioselectivity can be a challenge due to the presence of another enolizable position. Careful selection of reaction conditions is crucial to favor functionalization at the desired position.[8][9]

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis and drug discovery. Its strategic placement of functional groups allows for a wide array of chemical transformations, including stereoselective reductions, diverse aminations, and the construction of complex heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this important synthetic intermediate in their own research endeavors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant biological and therapeutic potential.

References

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

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The Versatile Piperidone: A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate as a Strategic Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Within the diverse landscape of piperidine-based building blocks, Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) has emerged as a particularly valuable and versatile intermediate for drug discovery and development professionals.

This technical guide provides an in-depth exploration of this compound, from its synthesis and inherent chemical reactivity to its strategic application in the construction of complex molecular architectures. We will delve into the practical aspects of its use, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A comprehensive understanding of a building block's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 109.6 ± 25.4 °C[1]
Solubility Soluble in water and organic solvents[1]

Safety and Handling: this compound is an irritant and may cause eye and skin irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound away from sources of ignition and oxidizing agents, and avoid contact with strong acids or bases.[1]

Core Synthesis Strategy: The Dieckmann Condensation

The most common and efficient method for the synthesis of the 3-oxopiperidine core of this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][3][4][5] This powerful ring-forming reaction is a cornerstone of cyclic β-keto ester synthesis.[2][3][4][5]

The logical precursor for this transformation is a suitably N-protected diester, such as the methyl ester of N-(methoxycarbonyl)-β-alanine, which can be prepared from the corresponding amino acid. The intramolecular cyclization is typically promoted by a strong base, such as sodium methoxide or sodium hydride.

Figure 1: Conceptual workflow for the synthesis of this compound via Dieckmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar Dieckmann cyclizations and provides a robust method for the preparation of the title compound.

Step 1: Preparation of the Diester Precursor

  • To a solution of methyl N-(methoxycarbonyl)-β-alaninate (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or toluene), add a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial effervescence ceases, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl acrylate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diester precursor, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • To a solution of the crude diester from Step 1 in a dry, aprotic solvent such as toluene, add a strong base like sodium methoxide (1.2 equivalents) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC. The causality behind heating is to provide the necessary activation energy for the intramolecular cyclization.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.

The Synthetic Utility: A Hub of Reactivity

The synthetic power of this compound lies in the dual reactivity of its β-keto ester functionality. This allows for a wide range of transformations, making it a strategic starting point for the synthesis of more complex piperidine derivatives.

Figure 2: Reactivity map of this compound.

Reactions at the α-Position and Ester Group

The acidic α-proton between the two carbonyl groups can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

  • α-Alkylation: The enolate can be alkylated with a range of electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the 2-position of the piperidine ring.[6] This is a powerful strategy for building molecular complexity.

  • Condensation Reactions for Heterocycle Synthesis: The β-keto ester moiety is an excellent precursor for the synthesis of various fused heterocyclic systems. For example, condensation with hydrazines can yield pyrazole derivatives.[2]

Reactions at the Ketone Carbonyl

The ketone at the 3-position provides another reactive handle for a variety of transformations.

  • Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, a common functional group in many bioactive molecules.

  • Knoevenagel Condensation: The ketone can react with active methylene compounds in a Knoevenagel condensation to form α,β-unsaturated systems, which can then be further functionalized.[7][8]

Application in Pharmaceutical Synthesis: A Case Study

The utility of 3-oxopiperidine derivatives is well-documented in the synthesis of pharmaceutical agents. For instance, the closely related analogue, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, CP-690550.[9][10] this compound serves as a valuable building block for analogues of potent analgesics like remifentanil.[7][11][12][13][14]

Illustrative Synthetic Scheme: Towards Remifentanil Analogues

The synthesis of remifentanil and its analogues often involves the construction of a 4-anilidopiperidine core.[7][11] While not a direct precursor in the most common industrial synthesis of remifentanil itself, this compound provides a versatile platform for the synthesis of novel analogues by leveraging the reactivity of the 3-oxo position.

Figure 3: Conceptual synthetic route to remifentanil analogues from this compound.

Spectroscopic Characterization

Accurate characterization of building blocks is essential for ensuring the quality and reproducibility of synthetic processes. While a definitive, publicly available spectrum for this compound is not readily found in the searched literature, the expected NMR signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ ~3.75 (s, 3H): The methyl protons of the ester group.

  • δ ~3.6-4.0 (m, 4H): Protons on the carbons adjacent to the nitrogen (C2 and C6).

  • δ ~2.5-2.8 (m, 4H): Protons on the carbons adjacent to the carbonyl group and the carbon at C5.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~205-210: The ketone carbonyl carbon (C3).

  • δ ~170-175: The ester carbonyl carbon.

  • δ ~155-160: The carbamate carbonyl carbon.

  • δ ~52-53: The methyl carbon of the ester.

  • δ ~40-50: The carbons adjacent to the nitrogen (C2 and C6).

  • δ ~35-45: The carbons at C4 and C5.

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. Researchers should always acquire and interpret their own analytical data for confirmation.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its readily accessible synthesis via the robust Dieckmann condensation and the dual reactivity of its β-keto ester functionality provide a powerful platform for the efficient construction of a wide range of complex piperidine-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this key intermediate is a strategic advantage in the quest for novel and impactful chemical entities.

References

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  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 61995-18-4.
  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • Google Patents. (n.d.). US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride.
  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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  • PubMed Central (PMC). (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
  • PubMed. (n.d.). Remifentanil: a new opioid. Retrieved from [Link]

  • DTIC (Defense Technical Information Center). (n.d.). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL.
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  • PubMed Central (PMC). (n.d.). Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications.
  • ResearchGate. (n.d.). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate | Request PDF.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
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  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from a publisher of scholarly open access journals.
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Methodological & Application

Application Note: Synthesis of Methyl 3-oxopiperidine-1-carboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of methyl 3-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry, via the Dieckmann condensation. The document details the mechanistic underpinnings of this intramolecular cyclization, offers a step-by-step experimental protocol for the preparation of the requisite acyclic diester precursor and its subsequent conversion to the target β-keto ester. Furthermore, this guide includes a troubleshooting section to address common experimental challenges and emphasizes necessary safety precautions.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for interacting with biological targets. Specifically, functionalized piperidones, such as this compound, serve as crucial intermediates in the synthesis of complex molecules with diverse therapeutic applications, including antiviral and anti-inflammatory agents.[1] The Dieckmann condensation offers a robust and efficient method for the construction of the piperidine core.[2][3]

The Dieckmann Condensation: A Powerful Tool for Ring Formation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, facilitating the cyclization of diesters to form cyclic β-keto esters.[2][3][4][5] This base-catalyzed reaction is particularly effective for the formation of sterically favored five- and six-membered rings.[6][7] The mechanism involves the deprotonation of an α-carbon of one ester moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule.[2][3] Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting material.[2]

Reaction Mechanism

The synthesis of this compound proceeds in two key stages: the preparation of the acyclic diester precursor, dimethyl 3,3'-(methylazanediyl)dipropanoate, followed by its intramolecular cyclization via the Dieckmann condensation.

cluster_0 Synthesis of Precursor cluster_1 Dieckmann Condensation Methyl Acrylate Methyl Acrylate Precursor Dimethyl 3,3'-(methylazanediyl)dipropanoate Methyl Acrylate->Precursor Aza-Michael Addition Methylamine Methylamine Methylamine->Precursor Product This compound Precursor->Product Intramolecular Cyclization Base Strong Base (e.g., NaH) Base->Product

Figure 1: Overall synthetic workflow.

The mechanism of the Dieckmann condensation for this specific transformation is as follows:

Start Dimethyl 3,3'-(methylazanediyl)dipropanoate Enolate Enolate Intermediate Start->Enolate 1. Base (e.g., NaH) Deprotonation at α-carbon Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Intramolecular Nucleophilic Attack Cyclic_Product_Enolate Cyclized Product (Enolate Form) Tetrahedral->Cyclic_Product_Enolate 3. Elimination of Methoxide (CH3O-) Final_Product This compound Cyclic_Product_Enolate->Final_Product 4. Acidic Workup Protonation

Figure 2: Mechanism of the Dieckmann Condensation.

Experimental Protocols

Part A: Synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate (Acyclic Precursor)

This procedure is adapted from the principles of aza-Michael addition reactions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acrylate86.0918.1 g (19.0 mL)0.21
Methylamine (40% in H₂O)31.068.5 g (9.5 mL)0.11
Methanol32.0450 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylamine (8.5 g, 0.11 mol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl acrylate (18.1 g, 0.21 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield dimethyl 3,3'-(methylazanediyl)dipropanoate as a colorless oil.

Part B: Synthesis of this compound via Dieckmann Condensation

This protocol is based on established procedures for Dieckmann cyclizations of N-substituted diesters.[8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl 3,3'-(methylazanediyl)dipropanoate203.2220.3 g0.10
Sodium hydride (60% dispersion in mineral oil)24.004.4 g0.11
Toluene (anhydrous)92.14200 mL-
Methanol (anhydrous)32.045 mL-
Hydrochloric acid (1 M)36.46As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-
Diethyl ether74.12As needed-

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is oven-dried and the system is under a positive pressure of nitrogen.

  • To the flask, add sodium hydride (4.4 g of a 60% dispersion, 0.11 mol) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous toluene (100 mL) to the sodium hydride.

  • In the dropping funnel, prepare a solution of dimethyl 3,3'-(methylazanediyl)dipropanoate (20.3 g, 0.10 mol) in anhydrous toluene (100 mL).

  • Add a catalytic amount of anhydrous methanol (approximately 0.5 mL) to the sodium hydride suspension to initiate the reaction.

  • Slowly add the diester solution from the dropping funnel to the stirred sodium hydride suspension over a period of 1 hour. The reaction is exothermic, and hydrogen gas will evolve.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting diester is no longer detectable.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) to destroy any unreacted sodium hydride, followed by the slow addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2-3).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no yield of cyclized product Incomplete reactionExtend the reflux time and monitor by TLC. Ensure a slight excess of base is used.
Inactive baseUse freshly opened or properly stored sodium hydride. Ensure all reagents and solvents are anhydrous.
Formation of polymeric byproducts Intermolecular condensationMaintain a dilute solution of the diester during the addition to the base to favor intramolecular cyclization.
Hydrolysis of the ester Presence of waterEnsure all glassware is thoroughly dried and use anhydrous solvents.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle sodium hydride in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Methyl acrylate is a flammable liquid and a lachrymator. Handle in a fume hood and wear appropriate PPE.

  • The Dieckmann condensation reaction generates hydrogen gas. Ensure adequate ventilation and avoid any sources of ignition.

  • Always quench the reaction mixture carefully, especially when using reactive reagents like sodium hydride.

References

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (1993). Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • Google Patents. (1976). Method for the preparation of iminodiacetic acid esters.
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  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. Retrieved from [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-[2-(methoxycarbonyl)propyl]-N-[2-(ethoxycarbonyl)ethyl]phenylmethylamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate. Retrieved from [Link]

  • Google Patents. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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Application Notes and Protocols for the Reduction of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of the prochiral ketone in Methyl 3-oxopiperidine-1-carboxylate to the corresponding secondary alcohol, Methyl 3-hydroxypiperidine-1-carboxylate, is a critical transformation in synthetic organic chemistry. The resulting 3-hydroxypiperidine scaffold is a privileged structural motif found in a wide array of pharmaceuticals and natural products. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final molecule often depends on the specific orientation (cis or trans) of the hydroxyl group relative to other substituents on the piperidine ring.

This comprehensive guide provides detailed protocols and expert insights into the common methods for the reduction of this compound, with a focus on achieving high yields and diastereoselectivity. We will delve into the mechanistic underpinnings of these reactions, offering a rationale for the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for the synthesis of 3-hydroxypiperidine derivatives.

Strategic Approaches to the Reduction of the 3-Keto Group

The selection of a reduction strategy for this compound hinges on the desired stereochemical outcome, scalability, and the availability of specialized equipment. The two most prevalent and effective methods are chemical reduction with hydride reagents and catalytic hydrogenation.

Chemical Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild, selective, and cost-effective reducing agent for aldehydes and ketones, making it an excellent choice for the reduction of this compound.[1] The reaction is typically performed in a protic solvent, such as methanol or ethanol, at ambient or reduced temperatures.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2] This initial attack forms a tetracoordinate borate intermediate. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol product.[2]

For cyclic ketones like this compound, the stereochemical outcome of the hydride attack is a key consideration. The approach of the hydride can occur from either the axial or equatorial face of the piperidone ring, leading to the formation of cis and trans diastereomers, respectively. The N-alkoxycarbonyl group plays a significant role in directing the stereoselectivity of this reduction. The steric bulk of the carbamate group can influence the conformational equilibrium of the piperidine ring and hinder the approach of the reducing agent from one face over the other.

In the case of N-alkoxycarbonyl-3-piperidones, the reduction with sodium borohydride generally favors the formation of the trans isomer, where the hydroxyl group is equatorial. This preference is attributed to the axial attack of the hydride on the more stable chair conformation of the piperidone ring, where the bulky N-alkoxycarbonyl group occupies the equatorial position to minimize steric strain.

Caption: Workflow for the sodium borohydride reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction and quenching. Ensure adequate ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3] A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water or saturated aqueous ammonium chloride solution while maintaining the temperature at 0-5 °C.

  • Work-up:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.

    • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.[4]

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones, cost-effective.
Solvent Methanol (MeOH)Readily dissolves the substrate and reagent; acts as a proton source.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Stoichiometry (NaBH₄) 1.0 - 1.5 equivalentsEnsures complete conversion of the starting material.
Reaction Time 1 - 2 hoursTypically sufficient for complete reaction as monitored by TLC.
Work-up Aqueous Quench, ExtractionNeutralizes excess reagent and isolates the product.
Purification Column ChromatographySeparates the cis and trans isomers.
Catalytic Hydrogenation

Catalytic hydrogenation is another powerful method for the reduction of the keto group in this compound. This method often provides different stereoselectivity compared to hydride reduction and is highly scalable. Common catalysts include platinum, palladium, and rhodium on a solid support such as carbon.

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond on the surface of a heterogeneous catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the carbonyl group. The stereochemical outcome is influenced by the mode of adsorption of the piperidone ring onto the catalyst surface.

For N-alkoxycarbonyl-3-piperidones, catalytic hydrogenation often favors the formation of the cis isomer, where the hydroxyl group is axial. This is in contrast to the stereochemical outcome of sodium borohydride reduction. The preference for the cis product is thought to arise from the coordination of the carbonyl oxygen and the nitrogen of the carbamate to the catalyst surface, which directs the hydrogen addition from the less hindered face of the ring.

Caption: General workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography as described in the sodium borohydride reduction protocol to separate the diastereomers.

ParameterConditionRationale
Catalyst Pd/C, PtO₂Effective for the reduction of ketones.
Solvent Methanol, EthanolCommon solvents for hydrogenation.
Hydrogen Pressure 50 - 500 psiHigher pressure can increase the reaction rate.
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Catalyst Loading 5 - 10 mol%A typical range for efficient catalysis.
Purification Filtration, Column ChromatographyRemoves the catalyst and separates isomers.

Product Characterization

The product, Methyl 3-hydroxypiperidine-1-carboxylate, should be characterized to confirm its identity and determine the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the proton at the C3 position (bearing the hydroxyl group) can be used to distinguish between the cis (axial OH) and trans (equatorial OH) isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band (around 3400 cm⁻¹) and the disappearance of the C=O stretching band of the ketone (around 1710 cm⁻¹) confirm the reduction.

Conclusion

The reduction of this compound can be effectively achieved using either sodium borohydride or catalytic hydrogenation. The choice of method will largely depend on the desired stereochemical outcome, with NaBH₄ reduction generally favoring the trans isomer and catalytic hydrogenation often favoring the cis isomer. Both protocols provided are robust and can be adapted to various scales. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Organic Syntheses. (2018). v95p0157: Diastereoselective Reduction of a β-Keto-δ-Lactam. [Link]

  • Baldwin, J. E., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Journal of the Brazilian Chemical Society, 9(2), 119-125.
  • Google Patents. (2015). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. (2018). Sodium Borohydride Reduction of Carbamoyl Azide Function: A Synthesis of N -Protected N′ -Formyl- gem -diaminoalkyl Derivatives. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • MDPI. (2019). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2012). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. [Link]

  • Organic Synthesis. (2023). Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. (2019). Stereoselective reduction of the bioactive 19- nor -clerodane trans -dehydrocrotonin by using sodium borohydride and cerium (III) chloride as a catalyst. [Link]

  • ResearchGate. (2018). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. [Link]

  • RSC Publishing. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]

  • ResearchGate. (2014). Reductive Openings of Acetals: Explanation of Regioselectivity in Borane Reductions by Mechanistic Studies. [Link]

  • ResearchGate. (2019). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • ChemRxiv. (2024). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • Google Patents. (2016). CN105274160A - Method for preparing (S)
  • ResearchGate. (2017). Sodium Borohydride - A Versatile Reducing Agent. [Link]

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  • American Chemical Society. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]

  • National Center for Biotechnology Information. (2012). The Cis-Trans Isomerization of N-methyl-α,β-dehydroamino Acids. [Link]

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The Strategic Utility of Methyl 3-oxopiperidine-1-carboxylate in the Synthesis of Novel Spirocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocycles, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent rigidity and defined spatial orientation offer a unique advantage in drug design, allowing for precise interaction with biological targets and often leading to improved potency and selectivity. The incorporation of a spirocyclic piperidine moiety, in particular, is a well-established strategy to enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. This guide focuses on the versatile building block, Methyl 3-oxopiperidine-1-carboxylate , and its N-protected analogues, as a cornerstone for the construction of a diverse array of spirocyclic compounds with significant potential in pharmaceutical research and development.

Core Principles: Leveraging the Reactivity of the 3-Oxopiperidine Moiety

The synthetic utility of this compound and its derivatives, such as N-Boc-3-piperidone, stems from the reactivity of the C3-carbonyl group and the adjacent α-protons. The nitrogen atom, typically protected with a carbamate group (e.g., Boc or Cbz), modulates the ring's reactivity and provides a handle for further synthetic manipulations. The key to forming the spirocyclic center lies in reactions that involve the C3-position as either a nucleophile (via its enolate) or an electrophile (at the carbonyl carbon).

This guide will explore several powerful synthetic strategies that leverage this reactivity to construct intricate spirocyclic architectures. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Synthetic Strategies and Protocols

Three-Component Synthesis of Spiro[piperidine-3,3'-oxindoles]

The spirooxindole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. A highly efficient method for the synthesis of spiro[piperidine-3,3'-oxindoles] is through a one-pot, three-component reaction involving an N-protected 3-oxopiperidine, isatin, and an amine.

Causality of Experimental Choices: This reaction proceeds through a cascade of events, typically initiated by the formation of an enamine or enolate from the 3-oxopiperidine. This nucleophilic species then attacks the electrophilic C3-carbonyl of isatin. Subsequent cyclization and dehydration steps, often facilitated by an acid catalyst, lead to the formation of the spirocyclic system. The choice of the amine and solvent can significantly influence the reaction rate and yield. Acetic acid is often employed as both a solvent and a catalyst, promoting both the initial condensation and the final dehydration step.[1]

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine: - N-Boc-3-piperidone - Isatin - Arylamine B Add Acetic Acid (solvent/catalyst) A->B C Stir at Room Temperature (9-12 hours) B->C D Precipitation of Spiro-product C->D E Filtration D->E F Wash with Cold Ethanol E->F G Recrystallization (optional) F->G

Caption: General workflow for the three-component synthesis of spiro[piperidine-3,3'-oxindoles].

Detailed Protocol: Synthesis of N-Boc-spiro[dihydropyridine-oxindole] Derivatives [1]

  • Reaction Setup: In a round-bottom flask, combine N-Boc-3-piperidone (1.0 mmol), the desired isatin derivative (1.0 mmol), and the selected arylamine (1.0 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5.0 mL) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 9-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the spirocyclic product often precipitates out of the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any residual starting materials and acetic acid. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as DMF/ethanol.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Representative Yields for Spiro[dihydropyridine-oxindole] Synthesis [1]

Isatin SubstituentArylamineYield (%)
HAniline85
5-BrAniline88
5-NO₂Aniline82
H4-MeO-aniline87
H4-Cl-aniline84
Synthesis of Spiro-hydantoins via the Strecker Reaction

Spiro-hydantoins are another class of heterocyclic compounds with significant therapeutic potential. Their synthesis can be efficiently achieved from N-substituted 3-oxopiperidines through a multi-step, one-pot procedure initiated by a Strecker reaction.

Causality of Experimental Choices: The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source to form an α-amino nitrile. In this case, the N-substituted 3-oxopiperidone reacts with an aniline and trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) to yield the corresponding α-amino nitrile. This intermediate is then reacted with an isocyanate, followed by acid-catalyzed cyclization to furnish the spiro-hydantoin. The use of TMSCN is often preferred over KCN for its better solubility in organic solvents and milder reaction conditions.

Reaction Scheme Diagram:

G N-Protected-3-piperidone N-Protected-3-piperidone α-Amino Nitrile α-Amino Nitrile N-Protected-3-piperidone->α-Amino Nitrile Aniline Aniline Aniline->α-Amino Nitrile TMSCN TMSCN TMSCN->α-Amino Nitrile Intermediate Intermediate α-Amino Nitrile->Intermediate Isocyanate Isocyanate Isocyanate->Intermediate Spiro-hydantoin Spiro-hydantoin Intermediate->Spiro-hydantoin H+, Δ

Caption: Synthetic pathway to spiro-hydantoins from N-protected 3-piperidones.

Detailed Protocol: Parallel Synthesis of Spiro-hydantoins

This protocol is adapted for parallel synthesis in a multi-well plate format, allowing for the rapid generation of a library of compounds.

Step 1: Formation of α-Amino Nitriles

  • Reagent Preparation: To a solution of N-phenethyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The resulting α-amino nitrile can often be isolated by precipitation and filtration.

Step 2: Hydantoin Ring Formation

  • Reaction with Isocyanate: To a solution of the α-amino nitrile (1.0 eq) in a suitable solvent (e.g., THF), add the desired isocyanate (1.1 eq).

  • Cyclization: After the initial reaction is complete, add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux to induce cyclization to the spiro-hydantoin.

  • Isolation and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound and its N-protected derivatives are undeniably powerful and versatile building blocks for the construction of complex spirocyclic systems. The methodologies presented herein, including multi-component reactions and tandem sequences, offer efficient and modular routes to novel chemical entities with high potential for drug discovery. The ability to readily access diverse spiro[piperidine-3,3'-oxindoles] and spiro-hydantoins opens up new avenues for exploring chemical space and developing next-generation therapeutics. Future research in this area will likely focus on the development of stereoselective methodologies to control the chirality of the spirocenter, further enhancing the utility of these valuable synthetic intermediates.

References

  • This citation is a placeholder for a general review on spirocycles in medicinal chemistry.
  • Sha, F., Jia, X., Wang, M., & Tu, S. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2-9. [Link]

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"Methyl 3-oxopiperidine-1-carboxylate" in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of Methyl 3-Oxopiperidine-1-carboxylate in the Synthesis of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Role of a Versatile Building Block

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is embedded in the structure of numerous pharmaceuticals and biologically active alkaloids.[1] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for the precise spatial arrangement of substituents that can interact with biological targets. Furthermore, the basic nitrogen atom is often crucial for modulating physicochemical properties like solubility and for forming key ionic interactions with receptors.

The synthesis of complex, highly substituted piperidines is therefore a critical task in drug discovery. Success in this area relies on the availability of versatile starting materials or "building blocks" that offer multiple points for chemical modification. This compound has emerged as such a key intermediate.[2] Its structure is primed for strategic elaboration:

  • The C3-Ketone: This carbonyl group is a highly reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations. It allows for the introduction of diverse functional groups at a key position on the ring.

  • The N1-Carbamate: The methyl carboxylate group serves as a robust protecting group for the piperidine nitrogen. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, yet it can be readily removed under controlled conditions to allow for late-stage N-functionalization.

  • The α-Carbons (C2 and C4): The protons on the carbons adjacent to the ketone are acidic, enabling the formation of enolates and subsequent alkylation or condensation reactions to build complexity directly onto the piperidine ring.

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and the underlying chemical rationale, to empower researchers in the synthesis of novel substituted piperidines.

Core Synthetic Strategy: A Multi-pronged Approach to Piperidine Diversification

The strategic value of this compound lies in its capacity to undergo several distinct classes of reactions. The choice of reaction pathway allows chemists to meticulously control the final substitution pattern of the piperidine core.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂, Reductant ketone_reduction Ketone Reduction start->ketone_reduction Hydride Source alpha_functionalization α-Functionalization start->alpha_functionalization Base, Electrophile olefination Wittig Olefination start->olefination Ylide amino_piperidines 3-Amino-piperidines reductive_amination->amino_piperidines hydroxy_piperidines 3-Hydroxy-piperidines ketone_reduction->hydroxy_piperidines alkylated_piperidines 2/4-Substituted Piperidines alpha_functionalization->alkylated_piperidines alkene_piperidines 3-Methylene-piperidines olefination->alkene_piperidines G cluster_reagents cluster_products start This compound reagent1 NaBH₄ (Small Hydride) start->reagent1 reagent2 L-Selectride® (Bulky Hydride) start->reagent2 product1 cis/trans Mixture (Axial/Equatorial Attack) reagent1->product1 Less Selective product2 Predominantly one Diastereomer reagent2->product2 More Selective G A Substituted N-CO₂Me Piperidine B Substituted Piperidine (Secondary Amine) A->B 1. KOH, H₂O/MeOH, Δ 2. Acidification (decarboxylation) C Final N-Alkylated Product B->C R-X, Base (e.g., K₂CO₃)

Sources

Application of "Methyl 3-oxopiperidine-1-carboxylate" in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Methyl 3-oxopiperidine-1-carboxylate in Alkaloid Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Piperidine Synthon

Piperidine alkaloids represent a vast and structurally diverse class of natural products, many of which form the basis for potent therapeutics, from the analgesic morphine to the antihypertensive yohimbine.[1][2] The synthetic challenge in constructing these complex molecules lies in the stereocontrolled formation of the core piperidine ring and its subsequent elaboration. This compound (CAS: 61995-18-4) has emerged as a highly valuable and versatile building block in this endeavor.

Its utility stems from a trifecta of strategically placed functional groups:

  • The Piperidine Ring: It provides a pre-formed six-membered nitrogen heterocycle, saving multiple steps in a synthetic sequence.

  • The N-Methoxycarbonyl Group: This carbamate serves as a robust protecting group, deactivating the nitrogen to prevent unwanted side reactions while being readily removable under standard conditions to allow for late-stage functionalization.

  • The C3-Ketone: This is the key to the synthon's versatility. The ketone provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, its adjacent α-protons at C2 and C4 can be selectively deprotonated to generate nucleophilic enolates, enabling functionalization at these positions.

This application note will explore the core reactivity of this compound and provide detailed protocols for its application in constructing complex alkaloid scaffolds, demonstrating its power for researchers in natural product synthesis and drug development.

Section 1: Fundamental Reactivity Pathways for Alkaloid Construction

The synthetic utility of this compound is best understood through the two primary modes of reactivity centered around its ketone functionality. These pathways allow for the strategic introduction of substituents and the formation of new rings, which are the cornerstone of alkaloid synthesis.

The Mannich Reaction: Building β-Amino Ketone Scaffolds

The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound from an active hydrogen compound, an aldehyde, and a primary or secondary amine.[3][4] In our case, the piperidone serves as the active hydrogen (enolate precursor) component. This reaction is instrumental for installing aminomethyl groups, a common structural motif in alkaloids.

The causality is straightforward: The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine. The enolate of this compound then acts as the nucleophile, attacking the iminium ion to form a new C-C bond at the C2 or C4 position. This strategy provides rapid access to more complex piperidine derivatives.[5][6]

Mannich_Reaction Figure 1: Generalized Mannich Reaction Pathway cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine R'₂NH Iminium [H₂C=NR'₂]⁺ Amine->Iminium + H⁺ Aldehyde H₂C=O Aldehyde->Iminium Product C4-Functionalized Piperidine Product Iminium->Product C-C Bond Formation Piperidone Methyl 3-oxopiperidine-1-carboxylate Enolate Enolate Intermediate Piperidone->Enolate Base Enolate->Product

Caption: Figure 1: Generalized Mannich Reaction Pathway

The Pictet-Spengler Reaction: A Gateway to Indole and Isoquinoline Alkaloids

The Pictet-Spengler reaction is one of the most powerful methods for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline skeletons that form the core of thousands of alkaloids, including yohimbine, reserpine, and mitragynine.[7][8] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.

While this compound itself is not the β-arylethylamine, it can be strategically modified to become the ketone component in an intramolecular Pictet-Spengler reaction, or its core can be integrated via related pathways. A highly effective strategy involves reacting a β-indolylethylamine (like tryptamine) with a suitable derivative of the piperidone ring. This reaction hinges on the formation of an electrophilic N-acyliminium ion, which is then attacked by the nucleophilic C2 position of the indole ring.[9] This sequence masterfully assembles the complex pentacyclic core of yohimbinoid alkaloids.[10][11]

Pictet_Spengler Figure 2: Pictet-Spengler Cyclization Logic cluster_reaction Reaction Cascade Tryptamine Tryptamine Condensation Condensation Tryptamine->Condensation Piperidone Piperidone Derivative (from this compound) Piperidone->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium + H⁺ Cyclization Electrophilic Aromatic Substitution (Ring Closure) Iminium->Cyclization Nucleophilic attack by indole Product Tetrahydro-β-carboline Core (e.g., Yohimbine Scaffold) Cyclization->Product

Caption: Figure 2: Pictet-Spengler Cyclization Logic

Section 2: Case Study - A Field-Proven Synthesis of the Epiquinamide Core

To illustrate the practical application of these principles, we present a synthetic pathway toward the core of epiquinamide, an indolizidine alkaloid. This synthesis, adapted from literature, utilizes N-Boc-3-piperidone, a close and functionally analogous relative of this compound.[12] The logic and reaction conditions are directly translatable.

The synthesis demonstrates a powerful sequence of enolate chemistry followed by ring-closing metathesis (RCM) to rapidly build the complex bicyclic core of the natural product.

Epiquinamide_Synthesis Figure 3: Synthetic Workflow for Epiquinamide Core Start N-Boc-3-piperidone Step1 α-Allylation: 1. LDA, THF, -78°C 2. Allyl Bromide Start->Step1 Intermediate1 C2,C4-diallylated piperidone Step1->Intermediate1 Step2 Deprotection & Cyclization: 1. TFA/CH₂Cl₂ 2. K₂CO₃, MeCN Intermediate1->Step2 Intermediate2 Bicyclic Amine Intermediate Step2->Intermediate2 Step3 Ring-Closing Metathesis (RCM): Grubbs II Catalyst, CH₂Cl₂ Intermediate2->Step3 End Epiquinamide Core Step3->End

Caption: Figure 3: Synthetic Workflow for Epiquinamide Core

This synthesis is a testament to the power of the 3-oxopiperidine scaffold. The initial ketone provides the acidity for a facile double α-allylation via its enolate. Subsequent deprotection of the nitrogen allows for a spontaneous intramolecular cyclization. The strategically placed allyl groups are then perfectly poised for a final, elegant ring-closing metathesis to forge the indolizidine skeleton.

Table 1: Summary of Key Transformations in Epiquinamide Core Synthesis

Step Transformation Key Reagents Purpose
1 α,α'-Diallylation LDA, Allyl Bromide Install terminal alkenes for subsequent RCM via enolate chemistry.
2 Deprotection/Cyclization TFA, K₂CO₃ Remove the N-protecting group to unmask the amine, which then undergoes intramolecular cyclization.

| 3 | Ring-Closing Metathesis | Grubbs II Catalyst | Form the final five-membered ring to complete the bicyclic alkaloid core. |

Section 3: Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on their specific substrates and analytical monitoring.

Protocol 1: α-Allylation of N-Boc-3-piperidone (Epiquinamide Synthesis Model)

This protocol details the crucial C-C bond-forming step via enolate chemistry.[12]

Materials:

  • N-Boc-3-piperidone (1.0 equiv)

  • Diisopropylamine (2.5 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.4 equiv)

  • Allyl bromide (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents (EtOAc, brine, MgSO₄, silica gel)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 20 minutes, then warm to 0 °C for 30 minutes to generate the Lithium Diisopropylamide (LDA) base.

  • Cool the LDA solution back down to -78 °C.

  • Add a solution of N-Boc-3-piperidone in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl bromide dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup: extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the diallylated product.

Protocol 2: General Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol provides a general framework for the acid-catalyzed cyclization essential for many indole alkaloids.[13][8]

Materials:

  • Tryptamine (1.0 equiv)

  • Aldehyde or Ketone (e.g., a derivative from the piperidone core) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (10-20 mol%)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous NaHCO₃ solution

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve tryptamine and the carbonyl compound in the chosen anhydrous solvent.

  • Add trifluoroacetic acid catalyst to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 40 °C for DCM or 110 °C for toluene) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Perform a standard aqueous workup: separate the layers and extract the aqueous phase with the appropriate organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired tetrahydro-β-carboline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store the compound in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a powerful and efficient synthon for the construction of diverse and complex alkaloid frameworks. Its inherent structure provides a ready-made piperidine core, while the strategically placed ketone and N-protecting group offer multiple avenues for controlled chemical manipulation. Through cornerstone reactions like the Mannich and Pictet-Spengler, and in multi-step sequences as demonstrated by the synthesis of the epiquinamide core, this building block enables researchers to rapidly access valuable molecular architectures. Its application significantly streamlines synthetic routes, making it an indispensable tool for professionals in drug discovery and natural product synthesis.

References

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  • de la Torre, V. G., & Osorio-Lizarazo, A. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Chemistry – A European Journal. [Link]

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  • Sriram, D., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 564-567. [Link]

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Sources

Application Notes and Protocols for the N-alkylation of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. "Methyl 3-oxopiperidine-1-carboxylate" is a versatile building block that combines the piperidine core with a reactive β-keto ester functionality, making it a valuable precursor for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed experimental procedures for the N-alkylation of this compound. We will explore two primary synthetic strategies: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential side reactions, and methods for protocol validation are discussed in detail to ensure scientific integrity and reproducibility.

Strategic Considerations for N-Alkylation

The chemical structure of this compound presents a key challenge in its selective N-alkylation. The presence of a β-keto ester moiety introduces the possibility of competing C-alkylation at the α-carbon (position 4), which is activated by both the ketone and the ester groups. Therefore, the choice of reaction conditions must be carefully considered to favor the desired N-alkylation over this potential side reaction.

Generally, direct N-alkylation is favored under conditions where the nitrogen atom is sufficiently nucleophilic and the reaction is kinetically controlled. Reductive amination offers an alternative pathway that often provides higher chemoselectivity for N-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a common and straightforward method for forming C-N bonds. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side products.

Mechanistic Rationale

The piperidine nitrogen in this compound is a secondary amine and acts as a nucleophile. The reaction proceeds by nucleophilic attack on the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[1]

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Formation SM This compound + Alkyl Halide Product N-Alkyl Methyl 3-oxopiperidine-1-carboxylate SM->Product SN2 Reaction Base Base (e.g., K₂CO₃, NaH) Base->Product Neutralizes HX Solvent Solvent (e.g., DMF, ACN) Solvent->Product Reaction Medium

Recommended Reaction Conditions

The selection of appropriate reaction conditions is paramount to favor N-alkylation and suppress C-alkylation. Weaker, non-nucleophilic bases are generally preferred to avoid promoting enolate formation.

Parameter Condition 1 Condition 2 Condition 3 Rationale and Remarks
Alkylating Agent Alkyl Iodide/BromideBenzyl BromideAlkyl ChlorideReactivity: I > Br > Cl. Iodides are more reactive but also more expensive. Benzyl halides are highly reactive.
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)DIPEA (Hunig's Base)K₂CO₃ is a mild, inexpensive base suitable for many alkylations.[1] NaH is a strong, non-nucleophilic base that can lead to higher yields but requires careful handling.[1] DIPEA is a non-nucleophilic organic base.
Solvent DMF (Dimethylformamide)Acetonitrile (ACN)THF (Tetrahydrofuran)Polar aprotic solvents like DMF and ACN are excellent for SN2 reactions.[1] THF can also be used, particularly with stronger bases like NaH.
Temperature Room Temp. to 70 °C0 °C to Room Temp.Room TemperatureHigher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature should be determined empirically.[1]
Stoichiometry 1.1-1.5 eq. Alkyl Halide, 2-3 eq. Base1.1 eq. Alkyl Halide, 1.2 eq. Base1.1 eq. Alkyl Halide, 1.5 eq. BaseA slight excess of the alkylating agent is often used to ensure complete consumption of the starting material. Excess base is used to drive the reaction to completion.
Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate to the solution.

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Slowly add benzyl bromide to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl this compound.[2]

Method 2: Reductive Amination

Reductive amination is a powerful and often more selective method for the N-alkylation of amines.[3] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent, typically a hydride source, then reduces the iminium ion to the final N-alkylated product. The choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Reducing Agent cluster_product Product Formation SM This compound + Aldehyde/Ketone Iminium Iminium Ion SM->Iminium Condensation Product N-Alkyl Methyl 3-oxopiperidine-1-carboxylate Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Recommended Reaction Conditions
Parameter Condition 1 Condition 2 Rationale and Remarks
Carbonyl Compound Aldehyde (e.g., Benzaldehyde)Ketone (e.g., Acetone)Aldehydes are generally more reactive than ketones. A slight excess is often used.
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CN (Sodium Cyanoborohydride)STAB is a mild and selective reducing agent, effective under slightly acidic conditions.[4] NaBH₃CN is also effective but is toxic and requires careful pH control.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Chlorinated solvents are commonly used. Acetic acid is often added as a catalyst for iminium ion formation.
Temperature Room Temperature0 °C to Room TemperatureThe reaction is typically carried out at room temperature.
Stoichiometry 1.2-1.5 eq. Carbonyl, 1.5-2.0 eq. Reducing AgentAn excess of both the carbonyl compound and the reducing agent is generally used to drive the reaction to completion.
Detailed Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the N-alkylation of this compound with benzaldehyde via reductive amination.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound and benzaldehyde in DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Effervescence may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl this compound.

Protocol Validation

Self-Validating System: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (for direct alkylation) or a new spot with a higher molecular weight (for both methods) indicates that the reaction is proceeding.

Characterization of the Product: The structure and purity of the final product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of successful N-alkylation. For example, in the case of N-benzylation, a new set of aromatic protons and a characteristic benzylic methylene singlet or AB quartet will be observed.

    • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group will be observed.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the ketone and the ester in the starting material will remain in the product spectrum. The N-H stretch of the secondary amine in the starting material will be absent in the N-alkylated product.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the product will correspond to the expected molecular weight of the N-alkylated compound.

Troubleshooting and Field-Proven Insights

  • Low Yield in Direct Alkylation: If the yield is low, consider using a stronger base like NaH or increasing the reaction temperature. However, be mindful that harsher conditions may promote C-alkylation. The slow addition of the alkylating agent can sometimes improve the yield by minimizing the formation of quaternary ammonium salts.[1]

  • Presence of C-Alkylated Byproduct: If C-alkylation is observed, using a less hindered, more nucleophilic nitrogen (if the substrate allows) or switching to the reductive amination method is recommended. Milder bases and lower temperatures in direct alkylation can also help to suppress this side reaction.

  • Incomplete Reaction in Reductive Amination: Ensure that the reagents are anhydrous, as water can hydrolyze the iminium ion intermediate and the reducing agent. If the reaction is sluggish, a slight increase in the amount of acetic acid catalyst may be beneficial.

  • Purification Challenges: The polarity of the N-alkylated products can be similar to that of the starting material, which may complicate purification by column chromatography. Careful selection of the eluent system is necessary to achieve good separation.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel piperidine-based compounds for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination are effective methods for this purpose. The choice of method and specific reaction conditions should be guided by the nature of the desired alkyl group, the desired level of chemoselectivity, and the scale of the reaction. By carefully considering the mechanistic principles and following the detailed protocols provided, researchers can successfully synthesize a wide range of N-substituted this compound derivatives.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of Methyl 3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocols detailed herein are designed for scalability and robustness, with a focus on providing not just procedural steps, but also the underlying chemical principles and rationale for each experimental choice. This guide is intended to equip researchers and process chemists with the necessary information to produce high-purity this compound in a safe and efficient manner.

Introduction

This compound is a versatile synthetic building block characterized by a piperidone core with a methoxycarbonyl group attached to the nitrogen atom. This structure is of significant interest in medicinal chemistry and drug development. The protocols outlined below describe a scalable approach to its synthesis via the N-acylation of 3-oxopiperidine, followed by purification methodologies suitable for industrial applications.

Chemical Properties
PropertyValueSource
CAS Number 61995-18-4[2]
Molecular Formula C₇H₁₁NO₃-
Molecular Weight 157.17 g/mol -
Appearance Colorless to light yellow liquid[2]
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 109.6 ± 25.4 °C[2]
Solubility Soluble in water and organic solvents[2]

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the N-acylation of 3-oxopiperidine with methyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide in the presence of a base.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents/Conditions R1 3-Oxopiperidine P1 This compound R1->P1 + R2, C1 R2 Methyl Chloroformate C1 Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Overall synthetic scheme for this compound.

Mechanism Rationale
  • Nucleophilic Attack: The secondary amine of 3-oxopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

  • Chloride Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion.

  • Deprotonation: The base (e.g., triethylamine) deprotonates the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the free amine if any unreacted starting material is present. The primary role of the base is to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility, with personnel wearing suitable personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3-Oxopiperidine hydrochloride61644-00-6135.591.0
Methyl chloroformate79-22-194.501.1
Triethylamine121-44-8101.192.2
Dichloromethane (DCM)75-09-284.93-
Deionized Water7732-18-518.02-
Saturated Sodium Bicarbonate Solution---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate7487-88-9120.37-
Equipment
  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Condenser.

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure
  • Reactor Setup: Set up the jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the reactor, add 3-oxopiperidine hydrochloride (1.0 eq.) and dichloromethane (DCM, ~10 mL per gram of starting material).

  • Basification: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add triethylamine (2.2 eq.) via the addition funnel, maintaining the internal temperature below 10 °C. The addition of the first equivalent of triethylamine neutralizes the hydrochloride salt to liberate the free amine. The second equivalent will neutralize the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0-5 °C, add methyl chloroformate (1.1 eq.) dropwise over 1-2 hours. A slight exotherm may be observed. The use of a slight excess of methyl chloroformate ensures complete consumption of the starting piperidone.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to 10-15 °C and slowly add deionized water (~5 mL per gram of starting material).

  • Work-up - Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

    • Deionized water.

    • Brine (to facilitate phase separation and remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless to light yellow liquid.[2]

Purification Protocol

The crude this compound is typically purified by vacuum distillation on a large scale.

Vacuum Distillation

The high boiling point of the product at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature. The boiling point will depend on the vacuum achieved. For example, a lower pressure will result in a lower boiling temperature.

  • Product Collection: Collect the purified product in a pre-weighed flask. The expected product is a colorless liquid.

Alternative Purification: Column Chromatography

For smaller scales or if higher purity is required, column chromatography can be employed.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. A gradient elution may be necessary, starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate.

  • Note: Due to the basic nature of the piperidine nitrogen in any unreacted starting material, peak tailing may be observed. To mitigate this, a small amount of triethylamine (0.1-1% v/v) can be added to the eluent.

Quality Control and Analytical Methods

The purity of the final product should be assessed using standard analytical techniques.

TechniquePurposeTypical Observations
¹H NMR Structural confirmation and purity assessmentThe spectrum should be consistent with the structure of this compound. Integration of peaks can be used to quantify impurities.
¹³C NMR Structural confirmationThe number of signals should correspond to the number of unique carbon atoms in the molecule.
HPLC Purity assessmentA single major peak should be observed. Purity can be determined by the area percentage of the main peak.
GC-MS Identification of volatile impuritiesCan be used to identify and quantify any low-boiling impurities.
FT-IR Functional group analysisPresence of characteristic peaks for C=O (ketone and carbamate) and C-N bonds.

Safety and Handling

  • This compound: May cause eye and skin irritation.[2] Handle in a well-ventilated area.[2]

  • Methyl chloroformate: Highly toxic, corrosive, and lachrymatory. Handle with extreme care in a fume hood.

  • Triethylamine: Flammable and corrosive.

  • Dichloromethane: A suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient acylation reagent or reaction time.Add a small additional amount of methyl chloroformate and continue stirring. Ensure the reaction is monitored to completion.
Low Yield Inefficient extraction or loss during distillation.Ensure proper phase separation during work-up. Use a short path distillation apparatus to minimize losses.
Product Discoloration Thermal decomposition during distillation.Ensure a good vacuum is achieved to lower the boiling point. Avoid overheating the distillation flask.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Quality Control start Charge Reactor with 3-Oxopiperidine HCl and DCM basify Cool to 0-5 °C and add Triethylamine start->basify acylate Add Methyl Chloroformate dropwise at 0-5 °C basify->acylate react Warm to RT and stir for 2-4 hours acylate->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃, Water, and Brine separate->wash dry Dry with MgSO₄ and Concentrate wash->dry distill Vacuum Distillation dry->distill analyze Analyze by NMR, HPLC, GC-MS, FT-IR distill->analyze final_product High-Purity Product analyze->final_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • This compound CAS 61995-18-4. BIOSYNCE. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate. LookChem. [Link]

Sources

Analytical methods for the characterization of "Methyl 3-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of Methyl 3-oxopiperidine-1-carboxylate

Introduction

This compound (CAS No. 61995-18-4) is a pivotal heterocyclic building block in modern organic synthesis. Its structural motif, featuring a piperidine ring with a ketone and an N-methoxycarbonyl group, makes it a valuable intermediate in the development of pharmaceutical agents, notably as a precursor to Janus kinase (Jak3) inhibitors.[1][2] Given its role in complex, multi-step syntheses, the rigorous and unambiguous characterization of its structure and purity is paramount. This guide provides a comprehensive overview of the essential analytical methods, detailed protocols, and data interpretation strategies necessary for the complete characterization of this compound, ensuring its suitability for research and drug development applications.

This document moves beyond a simple listing of techniques, delving into the rationale behind method selection and providing a framework for robust, self-validating analytical workflows. The protocols described herein are grounded in established principles of analytical chemistry and are designed to be adaptable for quality control, reaction monitoring, and final product verification.

Physicochemical Properties

A foundational understanding of a compound's physical properties is the first step in its analytical characterization. These properties inform handling, storage, and the selection of appropriate analytical techniques. This compound is typically a colorless to light yellow liquid.[3]

PropertyValueSource
CAS Number 61995-18-4[3]
Molecular Formula C₇H₁₁NO₃N/A
Molecular Weight 157.17 g/mol N/A
Appearance Colorless to light yellow liquid[3]
Boiling Point 257.6 ± 33.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Synonym 1-Piperidinecarboxylic acid-3-oxo-methyl ester[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for providing a complete picture of the carbon skeleton and the electronic environment of each atom.

Causality and Experimental Rationale
  • ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (neighboring protons). This allows for the precise mapping of protons on the piperidine ring and the methyl ester group.

  • ¹³C NMR reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are highly sensitive to their functional group and hybridization state. This is crucial for confirming the presence of the ketone and carbamate carbonyls, the O-methyl group, and the four distinct carbons of the piperidine ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak should not overlap with analyte signals.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a proton-decoupled spectrum for a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10 mg of Sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer (≥400 MHz) prep3->acq1 Instrument Loading acq2 Acquire ¹H & ¹³C FID Data acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent Residual Peak proc2->proc3 proc4 Integrate & Assign Signals proc3->proc4 end end proc4->end Final Spectrum & Structure Confirmation

Caption: Workflow for NMR spectroscopic analysis.

Expected Data and Interpretation

The structure of this compound is expected to show distinct signals corresponding to its asymmetric nature.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~ 4.2 - 3.8Multiplet
3.71Singlet
~ 3.6 - 3.4Multiplet
~ 2.5 - 2.3Multiplet
~ 2.1 - 1.9Multiplet
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 207C3 (Ketone C=O)
~ 155Carbamate C=O
~ 52.5O-CH₃
~ 48C2
~ 43C6
~ 40C4
~ 25C5

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is indispensable for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.

Causality and Experimental Rationale

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique serves two primary purposes:

  • Molecular Ion Confirmation: To verify that the compound has the correct molecular weight (157.17 g/mol ).

  • Purity Assessment: When coupled with a chromatographic technique (LC-MS or GC-MS), it can identify and quantify impurities.[1][5] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[4]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI, as the piperidine nitrogen can be readily protonated. The expected adduct would be [M+H]⁺.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da) using a TOF analyzer for high mass accuracy.

  • Data Interpretation: Look for the primary ion corresponding to the protonated molecule [C₇H₁₁NO₃ + H]⁺ at m/z 158.08. Other potential adducts like [M+Na]⁺ (m/z 180.06) may also be observed.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (~100 µg/mL) acq1 Direct Infusion into ESI Source prep1->acq1 Sample Introduction acq2 Ionize in Positive Mode acq1->acq2 acq3 Analyze with TOF Mass Analyzer acq2->acq3 proc1 Generate Mass Spectrum acq3->proc1 Raw Data proc2 Identify Molecular Ion Peak [M+H]⁺ proc1->proc2 end end proc2->end Molecular Weight Confirmed

Caption: Workflow for mass spectrometric analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality and Experimental Rationale

The infrared spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks are the stretching vibrations of the two carbonyl groups (ketone and carbamate). The presence and position of these bands provide direct evidence for these critical functional groups.[1][4]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data and Interpretation
Expected FTIR Data (Neat, ATR)
Wavenumber (cm⁻¹) Vibration Type
~ 2950C-H stretch
~ 1740C=O stretch
~ 1700C=O stretch
~ 1250C-O stretch
~ 1150C-N stretch

The two distinct carbonyl peaks are the most telling feature of the spectrum, confirming the presence of both the ketone and the methoxycarbonyl group.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities, starting materials, or byproducts.

Causality and Experimental Rationale

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. A UV detector is suitable as the carbonyl groups provide a chromophore for detection. This method allows for the quantification of the main component and the detection of impurities, providing a percentage purity value.[6]

Protocol: Reversed-Phase HPLC Method
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Workflow for HPLC Purity Analysis

cluster_prep Sample & System Preparation cluster_acq Chromatographic Run cluster_proc Data Analysis prep1 Prepare Sample Solution (0.1 mg/mL) prep2 Equilibrate HPLC System with Mobile Phase prep1->prep2 acq1 Inject 10 µL of Sample prep2->acq1 Ready for Injection acq2 Run Gradient Elution acq1->acq2 acq3 Detect with UV at 210 nm acq2->acq3 proc1 Generate Chromatogram acq3->proc1 Raw Data proc2 Integrate All Peaks proc1->proc2 proc3 Calculate Area % Purity proc2->proc3 end end proc3->end Purity Report

Sources

Strategic Protection of a Versatile Pharmaceutical Building Block: Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

Methyl 3-oxopiperidine-1-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive ketone and a secondary amine (protected as a methyl carbamate), offers a versatile scaffold for the synthesis of a wide array of complex molecules, including potent therapeutic agents. However, the presence of these two reactive sites in close proximity necessitates a robust and strategic approach to chemical manipulation to achieve the desired regioselectivity. This application note provides a detailed guide to the protecting group strategies for the ketone functionality of this compound, enabling researchers to selectively unmask the reactivity of other parts of the molecule.

The core challenge in the synthetic utility of this compound often lies in performing reactions at positions other than the highly reactive ketone, for instance, at the C2 or C4 positions, or modifications involving the nitrogen atom. Direct reaction often leads to undesired side products. Therefore, the temporary masking of the ketone as a less reactive functional group is a critical step in multi-step synthetic sequences. This guide will focus on the most common and effective strategy: the formation of a cyclic ketal, specifically an ethylene ketal. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the orthogonality of this protection strategy with the existing N-methoxycarbonyl protecting group.

The Strategic Imperative: Why Protect the Ketone?

The ketone at the 3-position of the piperidine ring is a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. This inherent reactivity can interfere with desired transformations at other locations on the molecule. For example, if a chemist intends to perform a nucleophilic addition or substitution at a different position, the unprotected ketone will likely react preferentially.

By converting the ketone into a stable ketal, its electrophilicity is effectively masked. Ketal formation transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, which is significantly less reactive towards nucleophiles and bases.[1][2] This "invisibility cloak" for the ketone allows for a broader range of chemical transformations to be performed elsewhere on the piperidine scaffold with high fidelity.

Core Strategy: Ketal Protection of the 3-Oxo Functionality

The most prevalent and reliable method for protecting the ketone in this compound is its conversion to a 1,3-dioxolane (ethylene ketal). This is achieved through an acid-catalyzed reaction with ethylene glycol.[3] The resulting protected compound is methyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

Mechanistic Rationale

The formation of the ketal is a reversible acid-catalyzed process. The mechanism involves the following key steps:[4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable cyclic ketal and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ketal, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.[3]

Experimental Protocols

Protocol 1: Ketal Protection of this compound

Objective: To protect the ketone functionality of this compound as an ethylene ketal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Methyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Objective: To regenerate the ketone functionality from its ketal-protected form.

Materials:

  • Methyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Acetone

  • Water

  • Hydrochloric acid (2M aqueous solution) or another suitable acid catalyst

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, this compound.

Orthogonality and Strategic Considerations

A key advantage of the ethylene ketal protecting group is its orthogonality with the N-methoxycarbonyl group. Carbamate protecting groups, such as the N-methoxycarbonyl group, are generally stable under the acidic conditions required for both the formation and cleavage of the ketal.[5] This allows for the selective protection and deprotection of the ketone without affecting the integrity of the amine protecting group.

This orthogonality is crucial for multi-step syntheses. For instance, once the ketone is protected, the alpha-positions to the nitrogen (C2 and C6) can be functionalized through deprotonation with a strong base and subsequent reaction with an electrophile, a reaction that would be complicated by the presence of the enolizable ketone.

Table 1: Comparison of Protecting Group Strategies for the 3-Keto Position

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality with N-Carbamate
Ethylene Ketal Ethylene glycol, cat. acid (e.g., p-TsOH), azeotropic removal of waterAqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, reducing agentsHigh: N-carbamate is stable to these conditions.
Dimethyl Ketal Methanol, cat. acidAqueous acidGenerally less stable than cyclic ketalsHigh
1,3-Dithiolane 1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂), oxidative conditionsVery stable to acidic and basic conditionsHigh

Conclusion

The strategic protection of the ketone in this compound is a fundamental tactic that unlocks its full potential as a versatile building block in organic synthesis. The use of an ethylene ketal offers a robust, reliable, and orthogonal protection strategy that is compatible with the existing N-methoxycarbonyl group. The detailed protocols provided in this application note are designed to be readily implemented in a research setting, empowering scientists to confidently navigate complex synthetic pathways and accelerate the development of novel chemical entities. By understanding the principles and practicalities of this protecting group strategy, researchers can harness the full synthetic power of this privileged scaffold.

References

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]

  • Request PDF. (2025, August 10). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. [Link]

  • Li, G., & Zhao, G. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry, 75(4), 1269–1275. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. In Chemistry LibreTexts. [Link]

  • Khan Academy. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.).
  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2025, September 11). Greene's Protective Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Developing of Ethylene Glycol as a New Reducing Agent for Preparation of Pd-Ag/PSS Composite Membrane for Hydrogen Separation. [Link]

  • University of Regensburg. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. [Link]

  • Journal of the Chinese Chemical Society. (n.d.). synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ResearchGate. (2025, September 11). Greene's Protective Groups in Organic Synthesis. [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • World Health Organization. (2023, October 31). tests for diethylene glycol and ethylene glycol in liquid preparations for oral use. [Link]

  • Chemistry Stack Exchange. (2021, June 25). Acetal/ketal formation and deprotection. [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide will focus on the two most prevalent synthetic strategies: the Dieckmann condensation and the oxidation of a 3-hydroxypiperidine precursor. We will explore the mechanistic underpinnings of these reactions and provide practical solutions to common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, categorized by the synthetic route.

Route 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] For the synthesis of this compound, a suitable acyclic precursor, such as N-methoxycarbonyl-bis(2-ethoxycarbonylethyl)amine, is cyclized in the presence of a strong base.

Observed Problem: After performing the Dieckmann condensation and workup, you observe a low yield of the target β-keto ester, or primarily recover the starting diester.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Insufficiently Strong Base The Dieckmann condensation is an equilibrium process. The final, irreversible step that drives the reaction to completion is the deprotonation of the acidic α-proton of the newly formed β-keto ester.[1] If the base is not strong enough to effectively deprotonate the product, the equilibrium will favor the starting materials.Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Ensure the base is fresh and has been stored under anhydrous conditions.
Presence of Water or Protic Solvents Water or other protic impurities will quench the strong base and the enolate intermediate, preventing the cyclization from occurring.[3] This can also lead to hydrolysis of the ester groups.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature While the initial deprotonation may require cooling, the cyclization step may need thermal energy to proceed at a reasonable rate.Optimize the reaction temperature. Start with a low temperature for the addition of the base to the diester, then allow the reaction to warm to room temperature or gently heat to drive the cyclization.

Observed Problem: Your crude product contains a significant amount of the diacid or mono-acid resulting from the hydrolysis of the starting diester or the β-keto ester product.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Hydrolysis During Reaction or Workup The use of alkoxide bases in their corresponding alcohols (e.g., NaOMe in MeOH) can lead to transesterification or hydrolysis if water is present.[3] Acidic workup conditions can also hydrolyze the ester.Ensure all reagents and solvents are strictly anhydrous.[3] Use a non-protic solvent like THF or toluene with NaH or KOtBu. During workup, use a buffered aqueous solution or perform a rapid extraction to minimize contact time with acidic or basic aqueous layers.
Reverse Dieckmann Reaction If the product β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to ring cleavage.[4]This is less of a concern for the target molecule, which has an acidic α-proton. However, ensure that the workup conditions are not overly harsh (e.g., prolonged heating in the presence of base) which could promote the reverse reaction.
Route 2: Oxidation of Methyl 3-hydroxypiperidine-1-carboxylate

This route involves the oxidation of the secondary alcohol of a suitable 3-hydroxypiperidine precursor to the corresponding ketone. Mild oxidation conditions are crucial to avoid over-oxidation and other side reactions.[5][6]

Observed Problem: After the oxidation reaction, you observe a significant amount of the starting alcohol in your crude product.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent to the alcohol is critical. An insufficient amount will lead to incomplete conversion.Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. Ensure the oxidizing agent is of high purity and has not degraded during storage.
Low Reaction Temperature (for some oxidants) While many mild oxidations are performed at low temperatures to improve selectivity, some require warming to room temperature for the reaction to go to completion.For Swern oxidations, maintain a low temperature (-78 °C) during the initial steps, but allow the reaction to warm to room temperature after the addition of the amine base.[2] For Dess-Martin periodinane (DMP) oxidations, the reaction is typically run at room temperature.[4][5]
Decomposition of the Oxidizing Agent Swern oxidation intermediates are thermally unstable and can decompose if the temperature is not carefully controlled.[7] DMP can be sensitive to moisture.For Swern oxidations, maintain the reaction temperature below -60 °C until the addition of the tertiary amine base.[7] For DMP oxidations, use anhydrous solvents and handle the reagent in a dry environment.

Observed Problem: You detect the presence of the corresponding carboxylic acid, which can complicate purification.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Use of a Strong Oxidizing Agent Strong oxidants like potassium permanganate or chromic acid will readily oxidize both primary and secondary alcohols to carboxylic acids (with C-C bond cleavage for secondary alcohols).Use mild and selective oxidizing agents such as those used in Swern[8] or Dess-Martin periodinane (DMP) oxidations,[5] which are known to convert secondary alcohols to ketones without significant over-oxidation.
Reaction Conditions Too Harsh Prolonged reaction times or high temperatures, even with mild oxidants, can sometimes lead to minor over-oxidation or decomposition.Monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid excessive heating.

Observed Problem: You observe a byproduct with a mass corresponding to the starting alcohol plus 46 Da, consistent with the formation of an MTM ether.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Pummerer Rearrangement At temperatures above -60 °C, the chlorosulfonium salt intermediate in the Swern oxidation can undergo a Pummerer rearrangement, which can then react with the alcohol to form an MTM ether.[7]Maintain a strict low-temperature profile (-78 °C) throughout the addition of oxalyl chloride, DMSO, and the alcohol. Only after the addition of the tertiary amine base should the reaction be allowed to warm.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale synthesis?

A1: For large-scale synthesis, the oxidation of a 3-hydroxypiperidine precursor is often preferred. This is due to the often more readily available and stable starting materials. The Dieckmann condensation can be highly effective but may require stricter control of anhydrous conditions and the use of more hazardous reagents like sodium hydride on a large scale.

Q2: My Dieckmann condensation is not working. What is the most common mistake?

A2: The most common issue is the presence of moisture.[3] Even trace amounts of water can quench the strong base required for the reaction. Ensure that all solvents are rigorously dried, glassware is oven-dried, and the reaction is performed under an inert atmosphere.

Q3: I am having trouble with the workup of my Dess-Martin periodinane oxidation. How can I effectively remove the iodine-containing byproducts?

A3: The byproducts of the DMP oxidation can sometimes be difficult to remove. A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[9] This reduces the iodine byproducts to more water-soluble species that can be easily removed during an aqueous extraction.

Q4: Can I use a different protecting group on the nitrogen instead of the methoxycarbonyl group?

A4: Yes, other protecting groups such as the tert-butoxycarbonyl (Boc) group are commonly used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent reaction steps. The Boc group, for example, is stable to the basic conditions of the Dieckmann condensation but can be easily removed under acidic conditions.

Q5: How can I confirm the formation of the desired product and identify impurities?

A5: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will provide structural information about the main product and can help identify impurities.[10] LC-MS is useful for monitoring the reaction progress and confirming the molecular weight of the product and any byproducts. Infrared (IR) spectroscopy can confirm the presence of the ketone and ester functional groups.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis via Dieckmann Condensation

This protocol is adapted from general procedures for Dieckmann condensations.[1][2]

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the NaH suspension to 0 °C. To the dropping funnel, add a solution of the starting diester (e.g., N-methoxycarbonyl-bis(2-ethoxycarbonylethyl)amine, 1.0 eq.) in anhydrous THF. Add the diester solution dropwise to the NaH suspension over 30-60 minutes.

  • Cyclization: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[11]

Diagram 1: Dieckmann Condensation Mechanism

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Diester Acyclic Diester Enolate Enolate Intermediate Diester->Enolate  Base (e.g., NaH)   Cyclic_Intermediate Cyclic Alkoxide Intermediate Enolate->Cyclic_Intermediate  Nucleophilic Attack   Beta_Keto_Ester β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester  -OR'   Final_Enolate Product Enolate Beta_Keto_Ester->Final_Enolate  Base  

Caption: Mechanism of the Dieckmann Condensation.

Protocol 2: Synthesis via Swern Oxidation

This protocol is a standard procedure for Swern oxidations.[2][12]

Step-by-Step Methodology:

  • Preparation of the Oxidizing Agent: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) to the DCM, followed by the slow, dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.5 eq.). Stir the mixture at -78 °C for 15 minutes.

  • Addition of Alcohol: Dissolve methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Quenching and Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with a dilute HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Diagram 2: Swern Oxidation and MTM Ether Side Reaction

Swern_Oxidation Swern Oxidation and Side Reaction cluster_main Desired Pathway (at -78°C) cluster_side Side Reaction Pathway (if > -60°C) Alcohol Secondary Alcohol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Activated DMSO Ketone Ketone (Product) Alkoxysulfonium->Ketone Et3N Pummerer_Intermediate Pummerer Intermediate Alkoxysulfonium->Pummerer_Intermediate Pummerer Rearrangement MTM_Ether MTM Ether Byproduct Pummerer_Intermediate->MTM_Ether + Alcohol

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through two primary routes: the intramolecular Dieckmann condensation of a diester and a multi-step route involving the oxidation of a protected 3-hydroxypiperidine derivative. The choice of route often depends on the availability of starting materials, desired scale, and optimization of reaction conditions. This guide will delve into both methodologies, offering detailed protocols and troubleshooting advice to help you achieve optimal results.

Route 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters, making it a primary choice for the synthesis of this compound.[1] This intramolecular reaction involves the cyclization of a diester in the presence of a strong base.[2] For the synthesis of our target molecule, the key starting material is a dialkyl 3,3'-(alkoxycarbonylimino)dipropanoate.

Experimental Protocol: Dieckmann Condensation

This protocol outlines the synthesis of this compound via the Dieckmann condensation of dimethyl 3,3'-(methoxycarbonylimino)dipropanoate.

Step 1: Synthesis of Dimethyl 3,3'-(methoxycarbonylimino)dipropanoate (Starting Material)

  • To a solution of methyl 3-aminopropionate hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add methyl acrylate (2.2 equivalents) and allow the reaction to warm to room temperature and stir for 24 hours.

  • To the resulting solution of dimethyl 3,3'-iminodipropionate, add methyl chloroformate (1.1 equivalents) and triethylamine (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the desired diester.

Step 2: Dieckmann Condensation

  • To a stirring suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of dimethyl 3,3'-(methoxycarbonylimino)dipropanoate (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of the Dieckmann Condensation Workflow

Dieckmann_Workflow Start Dimethyl 3,3'-(methoxycarbonylimino)dipropanoate Base Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Base 1. Add diester to base Enolate Enolate Formation Start->Enolate Deprotonation Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic attack Intermediate Cyclic β-keto ester enolate Cyclization->Intermediate Quench Acidic Workup (e.g., aq. NH4Cl, HCl) Intermediate->Quench Protonation Product This compound Quench->Product

Caption: Workflow for the Dieckmann Condensation.

Route 2: The Oxidation Pathway

An alternative strategy involves the synthesis of a protected 3-hydroxypiperidine, followed by oxidation to the corresponding ketone, and subsequent conversion to the methyl carbamate. This route offers a different set of challenges and optimization points.

Experimental Protocol: Oxidation Pathway

This protocol details the synthesis of this compound starting from 3-hydroxypiperidine.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

  • To a solution of 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine or sodium bicarbonate (1.5 equivalents).

  • Stir the reaction at room temperature for 4-12 hours until completion.

  • Work up the reaction by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-3-hydroxypiperidine. This product is often pure enough for the next step without further purification.

Step 2: Oxidation of N-Boc-3-hydroxypiperidine

  • Method A: Swern Oxidation [3]

    • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in anhydrous DCM.

    • After 15 minutes, add a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in anhydrous DCM dropwise.

    • Stir for 30-60 minutes at -78 °C, then add triethylamine (5.0 equivalents).

    • Allow the reaction to warm to room temperature, then quench with water.

    • Separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography to obtain N-Boc-3-oxopiperidine.

  • Method B: Dess-Martin Periodinane (DMP) Oxidation

    • To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

    • Stir for 1-3 hours until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

    • Extract with DCM, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Step 3: Deprotection and Methyl Carbamate Formation

  • Dissolve N-Boc-3-oxopiperidine (1 equivalent) in a suitable solvent such as DCM or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or 4M HCl in dioxane, and stir at room temperature for 1-4 hours.[4]

  • Monitor the deprotection by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Dissolve the resulting crude 3-oxopiperidinium salt in DCM and add triethylamine (2.5 equivalents) at 0 °C.

  • Slowly add methyl chloroformate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify by column chromatography to yield this compound.

Diagram of the Oxidation Pathway Workflow

Oxidation_Workflow Start 3-Hydroxypiperidine Protection N-Boc Protection (Boc₂O) Start->Protection Hydroxypiperidine N-Boc-3-hydroxypiperidine Protection->Hydroxypiperidine Oxidation Oxidation (Swern or DMP) Hydroxypiperidine->Oxidation Oxopiperidine N-Boc-3-oxopiperidine Oxidation->Oxopiperidine Deprotection Deprotection (TFA or HCl) Oxopiperidine->Deprotection Carbamoylation Methyl Carbamate Formation (Methyl Chloroformate) Deprotection->Carbamoylation Product This compound Carbamoylation->Product

Caption: Workflow for the Oxidation Pathway.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Problem/Observation Potential Cause(s) Troubleshooting Suggestions
Dieckmann Condensation: Low or No Product Formation 1. Inactive base (e.g., old sodium hydride). 2. Non-anhydrous reaction conditions. 3. Insufficient reaction time or temperature. 4. Competing intermolecular Claisen condensation.1. Use fresh, high-quality sodium hydride or other strong, non-nucleophilic bases like LDA or KHMDS.[5] 2. Ensure all glassware is oven-dried and solvents are rigorously dried. Run the reaction under an inert atmosphere.[6] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider increasing the reflux temperature if using a high-boiling solvent like toluene. 4. Use high-dilution conditions by adding the diester slowly to the base suspension.
Dieckmann Condensation: Formation of a hydrolyzed by-product (dicarboxylic acid) Presence of water or use of a protic solvent with a base that can cause saponification.Rigorously exclude water from the reaction. If using an alkoxide base, ensure it is freshly prepared and the corresponding alcohol solvent is anhydrous.[6]
Oxidation Step: Incomplete conversion of the alcohol 1. Insufficient oxidant. 2. Deactivated oxidant (e.g., old DMP).1. Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents). 2. Use fresh Dess-Martin periodinane or freshly prepared Swern reagents.
Oxidation Step: Formation of side products Over-oxidation or side reactions with the protecting group.Maintain the recommended reaction temperature, especially for the Swern oxidation (-78 °C). Avoid prolonged reaction times.
Final Carbamoylation Step: Low Yield 1. Incomplete deprotection of the Boc group. 2. Presence of residual acid during the carbamoylation step. 3. Reaction with residual water.1. Ensure complete deprotection by monitoring with TLC or LC-MS. If necessary, increase the reaction time or the amount of acid. 2. After deprotection, ensure all acidic residue is removed in vacuo. Use at least two equivalents of a non-nucleophilic base like triethylamine to neutralize the salt and drive the reaction. 3. Perform the carbamoylation under anhydrous conditions.
General: Difficulty in Purification The product is a relatively polar and water-soluble small molecule.Use a suitable eluent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol). In some cases, purification via crystallization of the hydrochloride salt may be effective.

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of this compound Route Which synthetic route was used? Start->Route Dieckmann Dieckmann Condensation Route->Dieckmann Dieckmann Oxidation Oxidation Pathway Route->Oxidation Oxidation Dieckmann_Check1 Check Base Activity & Anhydrous Conditions Dieckmann->Dieckmann_Check1 Oxidation_Check1 Check Oxidation Step Oxidation->Oxidation_Check1 Dieckmann_Sol1 Use fresh base & rigorously dry solvents/glassware. Dieckmann_Check1->Dieckmann_Sol1 No Dieckmann_Check2 Reaction Conditions Optimized? Dieckmann_Check1->Dieckmann_Check2 Yes Dieckmann_Sol2 Increase reaction time/temperature. Use high dilution. Dieckmann_Check2->Dieckmann_Sol2 No Oxidation_Sol1 Use fresh oxidant. Control temperature carefully. Oxidation_Check1->Oxidation_Sol1 Issue Found Oxidation_Check2 Check Deprotection/Carbamoylation Oxidation_Check1->Oxidation_Check2 OK Oxidation_Sol2 Ensure complete deprotection & neutralization before adding methyl chloroformate. Oxidation_Check2->Oxidation_Sol2 Issue Found

Caption: A logical approach to troubleshooting low yields.

Comparative Data

The following table provides a general comparison of the two synthetic routes. The actual yields will vary depending on the specific reaction conditions and scale.

Parameter Dieckmann Condensation Route Oxidation Pathway
Number of Steps 2 (from the diester)3 (from 3-hydroxypiperidine)
Typical Overall Yield 60-80%50-70%
Key Reagents Strong base (NaH, LDA), anhydrous solventsBoc₂O, Oxidizing agent (DMP, Swern), Strong acid, Methyl chloroformate
Primary Challenges Strict anhydrous conditions, potential for side reactions.Multiple steps, purification of intermediates, handling of sensitive reagents.
Scalability Can be challenging to scale up due to the use of strong bases and anhydrous conditions.Generally more amenable to scale-up, with well-established procedures for each step.

References

Sources

Technical Support Center: Purification of Methyl 3-oxopiperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the column chromatography of this valuable synthetic intermediate. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for developing a solvent system for a polar compound like this compound is a mixture of a non-polar and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For instance, you can start with a 30:70 mixture of ethyl acetate and hexanes and gradually increase the polarity. Due to the presence of the basic piperidine nitrogen, peak tailing on the silica TLC plate can be an issue. To mitigate this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[1]

Q2: My compound is not UV active. How can I visualize it on a TLC plate?

While the carbamate group may provide some UV activity, if visualization is weak, several staining methods are effective for compounds like this compound.[2]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting compounds that can be oxidized, including the ketone and the piperidine ring. It provides a yellow spot on a purple background.[3]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including ketones and amines, often producing colored spots upon heating.[4][5][6]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a general and non-destructive method that can visualize many organic compounds, which will appear as brown spots.[4]

Q3: I'm observing a streak instead of a distinct spot for my compound on the TLC plate. What could be the cause?

Streaking is a common issue when dealing with polar or basic compounds on silica gel, which is acidic.[7] The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.

  • Solution: As mentioned in Q1, adding a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system can neutralize these acidic sites and significantly improve the spot shape.[1]

Q4: Should I be concerned about the stability of this compound on silica gel?

Yes, caution is advised. As a β-keto ester, this compound is susceptible to degradation, particularly decarboxylation, which can be catalyzed by acidic or basic conditions, as well as heat.[8][9] The acidic nature of silica gel can potentially promote this degradation. It is crucial to assess the stability of your compound on silica gel before proceeding with a large-scale purification.

In-Depth Troubleshooting Guides

Issue 1: Poor Separation of the Product from Impurities

Poor resolution during column chromatography can be frustrating and lead to impure final products. The following workflow can help diagnose and resolve these issues.

Troubleshooting Workflow for Poor Separation

start Poor Separation Observed tlc_check Re-evaluate TLC: Is there clear separation between the product and impurities? start->tlc_check solvent_optimization Optimize Solvent System: - Adjust polarity gradient - Try different solvent combinations (e.g., DCM/MeOH, EtOAc/Hexanes with TEA) tlc_check->solvent_optimization No column_overloading Check for Column Overloading: Is the sample load > 1-2% of silica gel weight? tlc_check->column_overloading Yes success Improved Separation solvent_optimization->success reduce_load Reduce Sample Load or Use a Larger Column column_overloading->reduce_load Yes channeling Suspect Column Channeling: Is the silica bed uneven or cracked? column_overloading->channeling No reduce_load->success repack_column Carefully Repack the Column channeling->repack_column Yes repack_column->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Expert Insights:

  • Solvent System Optimization: The key to good separation is a well-chosen solvent system. Your target compound should have an Rf value of approximately 0.25-0.35 on the TLC plate for optimal separation on a column.[1] If impurities are close to your product, a shallower solvent gradient during elution is necessary.

  • Column Overloading: A common mistake is loading too much crude material onto the column. A general rule of thumb is to load no more than 1-2% of the silica gel's weight.[1] Exceeding this can lead to broad, overlapping bands.

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the eluent, dry loading is recommended.[10] This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding this to the top of your column.[10] This technique often results in sharper bands and better separation.[10]

Issue 2: Low Yield or Loss of Product During Purification

A significant loss of your target compound during column chromatography can be attributed to several factors, with product degradation being a primary concern for this compound.

Investigating Low Product Yield

start Low Yield After Column stability_check Assess Product Stability on Silica Gel (Run a 2D TLC or spot and let stand) start->stability_check degradation_observed Degradation Observed on TLC? stability_check->degradation_observed no_degradation No Degradation Observed degradation_observed->no_degradation No deactivated_silica Use Deactivated Silica Gel (e.g., with triethylamine) degradation_observed->deactivated_silica Yes irreversible_adsorption Product Irreversibly Adsorbed? (Highly polar product) no_degradation->irreversible_adsorption purification_success Improved Yield deactivated_silica->purification_success alternative_stationary_phase Consider Alternative Stationary Phase (e.g., neutral alumina) alternative_stationary_phase->purification_success irreversible_adsorption->alternative_stationary_phase No/Still low yield stronger_eluent Use a Stronger Eluent System (e.g., higher % of polar solvent) irreversible_adsorption->stronger_eluent Yes stronger_eluent->purification_success

Caption: A flowchart for troubleshooting low product yield during column chromatography.

Scientific Rationale and Solutions:

  • Product Degradation: As a β-keto ester, this compound is prone to decarboxylation, especially in the presence of acid or base.[8][9] The acidic nature of silica gel can catalyze this process.

    • Protocol for Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, and let it sit in the open for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

    • Deactivating Silica Gel: To minimize degradation, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your chosen eluent system that contains 1-2% triethylamine.

    • Alternative Stationary Phases: If your compound is highly sensitive to silica, consider using neutral alumina as your stationary phase.[7]

  • Irreversible Adsorption: The polar nature of your compound, with its ketone and carbamate functional groups, can lead to strong interactions with the silica gel, potentially causing some of the product to remain on the column. Using a more polar solvent system or a gradient elution that ends with a highly polar mixture can help to elute all of your product.

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% ethyl acetate in hexanes with 1% triethylamine). Ensure the solvent level is below the spot.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of 0.25-0.35 for your product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your optimized solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (deactivated with TEA) or Neutral AluminaTo prevent degradation of the acid-sensitive β-keto ester.
Mobile Phase (TLC) Ethyl Acetate/Hexanes or Dichloromethane/MethanolGood starting points for polar compounds.
Mobile Phase Modifier 1% TriethylamineTo prevent peak tailing due to the basic piperidine nitrogen.[1]
Target Rf (TLC) 0.25 - 0.35For optimal separation on a column.[1]
Sample Load 1-2% of silica gel weightTo avoid column overloading and poor separation.[1]
TLC Visualization UV, KMnO₄, p-Anisaldehyde, IodineFor effective detection of the compound.[2][3][4][5][6]

References

  • Google Patents. (n.d.). Fused heterocycles as 5-ht2a receptor agonists.
  • Google Patents. (n.d.). Dicyclopyrrolidine orexin receptor agonist.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2011, December). Synthesis of sulindac. Retrieved January 26, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017, November 10). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021, August 21). How can we separate and purify compounds having low polarity by using Column Chromatography?. Retrieved January 26, 2026, from [Link]

  • The Chemical Society of Japan. (1999). Asymmetric Reduction of a-Keto Esters and a-Diketones with a Bakers' Yeast Keto Ester Reductase. Retrieved January 26, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved January 26, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). 3-Amino-piperidine derivatives and methods of manufacture.
  • Google Patents. (2016, March 17). HETEROCYCLIC COMPOUNDS USEFUL AS INHIBITORS OF TNF.

Sources

Technical Support Center: Stability and Storage of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 3-oxopiperidine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable synthetic intermediate during storage and handling. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its utility is derived from the versatile reactivity of its constituent functional groups: a β-keto ester and an N-Boc protected secondary amine. However, these same functional groups are also responsible for its potential instability if not stored and handled correctly. This guide will delve into the primary decomposition pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of decomposition in my sample of this compound?

A noticeable change in the physical appearance of the compound is the most immediate indicator of degradation. Initially, it should be a colorless to light yellow liquid.[2] The development of a more intense yellow or brown color, an increase in viscosity, or the formation of solid precipitates can all signify decomposition. From an analytical perspective, the appearance of new peaks in your NMR or LC-MS spectra, or a decrease in the main peak's purity by HPLC, are clear signs of degradation.

Q2: What are the main chemical reactions that cause this compound to decompose?

The decomposition of this compound is primarily driven by two types of reactions targeting its core functional groups:

  • Hydrolysis: The methyl ester and the N-Boc (tert-butoxycarbonyl) group are both susceptible to hydrolysis. The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. The N-Boc group is relatively stable to bases and nucleophiles but is readily cleaved under acidic conditions.[3]

  • Decarboxylation: As a β-keto ester, this molecule is prone to decarboxylation, especially upon heating or under acidic/basic conditions after hydrolysis to the β-keto acid.[4] This results in the loss of the carboxyl group as carbon dioxide.

Q3: How do storage conditions impact the stability of this compound?

Storage conditions are critical in preventing decomposition. Factors such as temperature, moisture, and exposure to air and light can accelerate degradation. For instance, elevated temperatures can provide the activation energy for decarboxylation.[5] Moisture can facilitate hydrolysis of both the ester and the N-Boc group.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Actions & Preventive Measures
Change in Color (Yellowing/Browning) Oxidation of the piperidine ring or formation of conjugated systems from degradation products.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Protect from light by using amber vials or storing in a dark place.
Decreased Purity on HPLC/NMR Hydrolysis of the ester or N-Boc group; Decarboxylation.Ensure the compound is stored in a tightly sealed container to prevent moisture absorption. Use anhydrous solvents and reagents when handling. Avoid exposure to acidic or basic conditions.
Inconsistent Reaction Yields Use of a partially degraded starting material.Always check the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use, especially for a new batch or a container that has been opened multiple times.
Formation of Precipitate Polymerization or formation of insoluble degradation products.If a precipitate is observed, it is recommended to purify the material before use. Filtration may remove some insoluble impurities, but re-purification by chromatography may be necessary.

In-Depth Scientific Explanation of Decomposition Pathways

The chemical structure of this compound contains two main functionalities prone to degradation: the N-Boc protecting group and the β-keto ester moiety.

Hydrolysis of the N-Boc Group and Methyl Ester

The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions. The presence of even trace amounts of acid can catalyze its removal, leading to the formation of the free piperidine. This reaction proceeds through the formation of a stable tert-butyl cation.

Simultaneously, the methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. Basic hydrolysis, in particular, is often rapid and irreversible.

G cluster_hydrolysis Hydrolysis Pathways Parent This compound Acid_hydrolysis Acidic Hydrolysis (e.g., trace HCl, TFA) Parent->Acid_hydrolysis Base_hydrolysis Basic Hydrolysis (e.g., NaOH, K2CO3) Parent->Base_hydrolysis Deprotected_Ester Methyl 3-oxopiperidine-carboxylate Acid_hydrolysis->Deprotected_Ester Fully_Hydrolyzed 3-Oxopiperidine-3-carboxylic acid Acid_hydrolysis->Fully_Hydrolyzed Keto_Acid 1-(Methoxycarbonyl)-3-oxopiperidine-3-carboxylic acid Base_hydrolysis->Keto_Acid Base_hydrolysis->Fully_Hydrolyzed Deprotected_Ester->Base_hydrolysis Further hydrolysis Keto_Acid->Acid_hydrolysis Further hydrolysis

Caption: Hydrolysis pathways of this compound.

Decarboxylation of the β-Keto Ester

β-Keto acids are thermally unstable and readily lose carbon dioxide.[4] Therefore, if the methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, subsequent heating or even storage at elevated temperatures can lead to decarboxylation.

G cluster_decarboxylation Decarboxylation Pathway Keto_Acid 1-(Methoxycarbonyl)-3-oxopiperidine-3-carboxylic acid Heat_or_Acid Heat (Δ) or Acidic Conditions Keto_Acid->Heat_or_Acid Decarboxylated_Product 1-(Methoxycarbonyl)piperidin-3-one Heat_or_Acid->Decarboxylated_Product CO2 CO2 Heat_or_Acid->CO2

Caption: Decarboxylation of the corresponding β-keto acid.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are strongly recommended:

Storage Conditions
Parameter Recommendation Rationale
Temperature Store at 2-8°C.Reduces the rate of potential decomposition reactions, particularly decarboxylation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the piperidine ring.
Container Use a tightly sealed, amber glass vial.Protects from moisture and light, which can catalyze degradation.
Location A dry, well-ventilated area away from incompatible materials.Prevents accidental contact with acids, bases, and oxidizing agents.[2]
Handling Procedures
  • Inert Atmosphere: When handling the compound, it is best practice to work under an inert atmosphere, especially if the container will be opened and closed multiple times.

  • Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis.

  • Avoid Contamination: Use clean spatulas and syringes to avoid introducing acidic or basic contaminants.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the cold compound.

  • pH Control: Avoid contact with strong acids and bases.[2] If the compound is to be used in a reaction, ensure the pH of the reaction mixture is controlled.

Analytical Methods for Assessing Stability

Regularly assessing the purity of your this compound is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of the compound and detecting any degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify degradation products by the appearance of new signals.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of any impurities or degradation products.

Forced degradation studies, where the compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light), can be performed to identify potential degradation products and develop a stability-indicating analytical method.[6][7][8][9]

Conclusion

The stability of this compound is paramount for its successful application in research and development. By understanding its potential decomposition pathways—primarily hydrolysis and decarboxylation—and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this important synthetic intermediate. Proactive quality control through routine analytical testing will further safeguard against the use of degraded material, leading to more reliable and reproducible scientific outcomes.

References

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Patel, R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hartono, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

  • Biosynce. (n.d.). This compound CAS 61995-18-4. Retrieved from [Link]

  • Patel, R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]

  • O'Malley, S. J., & Li, K. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Chen, E., et al. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

  • Basava, V., & Hanson, J. E. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Available at: [Link]

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Schleicher, K. D., & Jamison, T. F. (2013). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. Available at: [Link]

  • Freeman, B. (2014). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin. Available at: [Link]

  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Li, B., et al. (2005). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

Sources

How to remove residual starting materials from "Methyl 3-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges encountered during the purification process, providing in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles for more robust experimental design.

Introduction: The Challenge of Purity

This compound is a key building block in organic synthesis.[1] Its bifunctional nature, containing both a β-keto ester and a carbamate-protected secondary amine, makes it highly useful but also presents unique purification challenges. Residual starting materials and byproducts can compromise the yield and purity of subsequent reactions, making their effective removal critical. This guide provides a systematic approach to troubleshooting and resolving these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My NMR spectrum shows unreacted starting materials. What is the best initial approach to remove them?

This is a common issue, and the optimal strategy depends on the nature of the starting materials. The synthesis of this compound often involves an intramolecular Dieckmann condensation of a diester or related cyclization strategies.[2] Let's consider the most probable unreacted precursors.

Answer:

Your first line of defense should be a liquid-liquid acid-base extraction. This technique leverages the basicity of the piperidine nitrogen to selectively separate it from non-basic or acidic starting materials.

Underlying Principle: Exploiting pKa Differences

The piperidine nitrogen in your product is basic and can be protonated by an acid to form a water-soluble ammonium salt.[3] Most common organic starting materials for this synthesis (e.g., diesters, acrylates) are neutral and will remain in the organic phase. This differential solubility is the basis for a clean separation.[4]

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of your product.

  • Separation of Layers: Carefully separate the organic layer (containing neutral impurities) from the aqueous layer (containing your protonated product).

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the pH is basic (pH > 8). This deprotonates the ammonium salt, regenerating the neutral product which will precipitate or form an oily layer.

  • Re-extraction: Extract the now-neutralized aqueous layer with fresh organic solvent (ethyl acetate or DCM) to recover your purified product.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting this Protocol
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Insoluble after Basification: If your product is not readily soluble in the extraction solvent after basification, you may need to try a different solvent or perform multiple extractions with a larger volume of solvent.

FAQ 2: I've performed an acid-base extraction, but I still see impurities. What's my next step?

Answer:

If acid-base extraction is insufficient, flash column chromatography is the most powerful and widely used technique for purifying piperidine derivatives.[5][6] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

The Science Behind the Separation

Silica gel is a polar, acidic stationary phase. Compounds in your mixture will travel down the column at different rates depending on their polarity and interactions with the silica. Non-polar compounds will elute faster, while polar compounds will be retained longer.

Key Considerations for Piperidine Derivatives

The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause significant peak tailing, poor separation, and even irreversible adsorption of your product.[7] To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is often added to the mobile phase.[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurities.

    • Starting Solvent Systems to Try:

      • Hexanes/Ethyl Acetate

      • Dichloromethane/Methanol

  • Column Packing: Pack a column with silica gel, using the chosen eluent as the mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column. This "dry loading" technique often results in better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection
Impurity TypeRecommended Starting Eluent SystemModifierRationale
Non-polar byproductsHexanes/Ethyl Acetate0.5-1% TriethylamineGood for separating compounds of moderate polarity. The base minimizes peak tailing.
Polar byproducts/starting materialsDichloromethane/Methanol0.5-1% TriethylamineMethanol increases the eluent strength to move more polar compounds off the column.
Visualization: Purification Workflow

purification_workflow start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup distillation Distillation (if liquid) start->distillation For liquid products recrystallization Recrystallization (if solid) start->recrystallization For solid products chromatography Column Chromatography extraction->chromatography Residual Impurities pure_product Pure Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: A decision-making workflow for selecting a purification method.

FAQ 3: My product is a liquid. Can I use distillation?

Answer:

Yes, if your product is a liquid and thermally stable, vacuum distillation can be an excellent method for achieving high purity, often exceeding 99%.[9] "this compound" is reported to be a liquid, making this a viable option.[1]

When to Choose Distillation

Distillation is most effective when there is a significant difference in the boiling points of your product and the remaining impurities. It is particularly useful for removing non-volatile impurities (like salts or baseline material from a column) or highly volatile impurities (like residual solvents).

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry, and the joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude this compound in the distilling flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distilling flask in a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Analysis: Analyze the distilled product for purity using techniques like NMR or GC-MS.

FAQ 4: How can I confirm the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity of your this compound.

Recommended Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound and identifying any residual impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[9][10] A single, sharp peak indicates a pure compound. Different detectors, such as UV (if the molecule has a chromophore) or a Charged Aerosol Detector (CAD) for compounds without a strong chromophore, can be used.[11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product. Coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is excellent for detecting and identifying trace impurities.[12]

Visualization: Analytical Workflow

analytical_workflow purified_sample Purified Sample nmr NMR (¹H, ¹³C) purified_sample->nmr Structural Verification hplc HPLC/UPLC purified_sample->hplc Quantitative Purity ms Mass Spectrometry purified_sample->ms Molecular Weight Confirmation final_confirmation Purity & Identity Confirmed nmr->final_confirmation hplc->final_confirmation ms->final_confirmation

Caption: A workflow for the analytical confirmation of product purity.

References

  • BIOSYNCE. (n.d.). This compound CAS 61995-18-4.
  • Galkin, A. A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3482. [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 4-oxo-3-piperidinecarboxylate hydrochloride 97.
  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from The Royal Society of Chemistry website.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ACS Publications. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • ResearchGate. (2022). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • BOC Sciences. (n.d.). Piperidine Impurities.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ResearchGate. (2020). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • National Institutes of Health. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • JoVE. (n.d.). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
  • Pipzine Chemicals. (n.d.). Methyl (3R)-1-methyl-4-oxopiperidine-3-carboxylate.
  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • University of Rochester. (n.d.). Workup: Amines.
  • Google Patents. (1959).
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

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Validation & Comparative

A-Comparative-Spectroscopic-Guide-to-Methyl-3-oxopiperidine-1-carboxylate-and-its-N-Substituted-Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed spectroscopic comparison of Methyl 3-oxopiperidine-1-carboxylate and its common N-tert-butoxycarbonyl (N-Boc) derivative, tert-Butyl 3-oxopiperidine-1-carboxylate. As foundational scaffolds in medicinal chemistry and drug development, the ability to rapidly and accurately distinguish these structures is paramount.[1][2] This document serves as a practical reference for researchers and scientists, offering an in-depth analysis of the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causal relationships between structural modifications and spectral output, provide standardized experimental protocols for data acquisition, and present the data in comparative formats for ease of interpretation.

Introduction: The Structural and Spectroscopic Landscape

This compound and its derivatives are pivotal building blocks in the synthesis of complex pharmaceutical agents.[2] Their utility stems from the versatile reactivity of the piperidone core, which is amenable to a wide array of synthetic transformations. The identity and integrity of the nitrogen protecting group are critical, as it dictates the molecule's reactivity, stability, and solubility.

The two most common forms feature the methoxycarbonyl (-COOCH₃) and the tert-butoxycarbonyl (-Boc) protecting groups. While structurally similar, the electronic and steric differences between the methyl and tert-butyl groups impart distinct and diagnostic signatures in their respective spectra. This guide will elucidate these differences, empowering researchers to confidently identify their compounds and monitor reaction progress.

Spectroscopic Signatures of the Parent Compound: this compound

To establish a baseline, we first examine the characteristic spectral features of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of these molecules. The chemical environment of each proton and carbon atom is unique, leading to a distinct pattern of signals.

  • ¹H NMR Analysis: The proton spectrum is characterized by signals corresponding to the piperidine ring protons and the methyl ester protons. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, often leading to broadened signals for the protons adjacent to the nitrogen (C2 and C6).[3][4] The protons on C2, C4, and C6 are adjacent to electron-withdrawing groups (nitrogen and the ketone), causing them to appear at a lower field (higher ppm) compared to the C5 protons. The methyl group protons appear as a sharp singlet, typically around 3.7 ppm.

  • ¹³C NMR Analysis: The carbon spectrum provides a clear fingerprint. Two carbonyl carbons are present: the ketone (C3) and the carbamate (C1'). The ketone carbonyl is typically found further downfield (>200 ppm) than the carbamate carbonyl (around 155 ppm).[5] The methoxy carbon (-OCH₃) gives a signal around 52-55 ppm.[6] The piperidine ring carbons (C2, C4, C5, C6) resonate in the 30-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups. The most prominent features are the sharp, strong absorption bands of the two carbonyl groups.

  • Ketone (C=O): A strong absorption is expected in the range of 1720-1740 cm⁻¹ .

  • Carbamate (N-C=O): A strong absorption appears at a slightly lower wavenumber, typically in the 1680-1700 cm⁻¹ range. This differentiation is diagnostic.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns. For this compound (Molecular Weight: 157.17 g/mol ), the molecular ion peak (M⁺) is expected at m/z = 157.[1]

Comparative Analysis: Methyl vs. N-Boc Derivatives

The substitution of the methyl group for a tert-butyl (Boc) group introduces significant steric bulk and alters the electronic environment of the nitrogen atom. These changes have predictable and measurable effects on the molecule's spectroscopic output. We will now compare this compound with tert-Butyl 3-oxopiperidine-1-carboxylate (MW: 199.25 g/mol ).[7][8][9]

NMR Spectral Comparison

The most dramatic differences are observed in the NMR spectra, directly reflecting the change in the N-substituent.

  • ¹H NMR: The defining difference is the replacement of the sharp methyl singlet (~3.7 ppm) with a prominent singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal appears significantly upfield, around 1.4-1.5 ppm , due to the shielding effect of the aliphatic group.

  • ¹³C NMR: The carbamate's methyl carbon signal (~52 ppm) is replaced by two new signals for the Boc group: the quaternary carbon signal around 80 ppm and the methyl carbon signal around 28 ppm . The increased steric hindrance from the Boc group can also induce subtle shifts in the piperidine ring carbons compared to the methyl carbamate analogue.[10]

IR Spectral Comparison

The fundamental IR absorptions remain, but their positions can shift slightly. The carbamate carbonyl (N-C=O) stretch in the N-Boc derivative may appear at a slightly lower frequency compared to the methyl carbamate due to electronic differences, although this shift is often minor. The ketone stretch remains in a similar region for both compounds.

Mass Spectrometry Comparison

The molecular ion peak is the most obvious differentiator.

  • This compound: M⁺ at m/z = 157 .

  • tert-Butyl 3-oxopiperidine-1-carboxylate: M⁺ at m/z = 199 .[7]

Furthermore, the fragmentation pattern of the N-Boc derivative is highly characteristic. It readily loses isobutylene (56 Da) or the entire tert-butyl group (57 Da) under ionization, leading to prominent fragment ions at m/z = 143 (M-56) and m/z = 142 (M-57). This fragmentation pathway is a hallmark of Boc-protected amines.

Data Summary Tables

Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
Assignment This compound tert-Butyl 3-oxopiperidine-1-carboxylate
Piperidine Ring Protons2.0 - 4.2 ppm (complex, often broad)2.0 - 4.2 ppm (complex, often broad)
-OCH₃~3.7 ppm (singlet, 3H)N/A
-C(CH₃)₃N/A~1.45 ppm (singlet, 9H)
Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
Assignment This compound tert-Butyl 3-oxopiperidine-1-carboxylate
C=O (Ketone)~205 ppm~205 ppm
N-C=O (Carbamate)~155 ppm~154 ppm
Piperidine Ring Carbons~35 - 55 ppm~35 - 55 ppm
-OC H₃~52 ppmN/A
-OC (CH₃)₃N/A~80 ppm
-OC(C H₃)₃N/A~28 ppm
Table 3: Comparative IR and MS Data
Technique This compound tert-Butyl 3-oxopiperidine-1-carboxylate
IR (cm⁻¹)
C=O (Ketone)~1730 cm⁻¹~1730 cm⁻¹
N-C=O (Carbamate)~1700 cm⁻¹~1695 cm⁻¹
MS (m/z)
Molecular Ion (M⁺)157199
Key FragmentsVaries143, 142, 57

Experimental Protocols

To ensure data reproducibility and validity, the following standardized protocols for sample analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

ATR-FTIR Spectroscopy Protocol
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.

Mass Spectrometry Protocol
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

Visual Workflow and Structural Logic

The following diagrams illustrate the analytical workflow and the structural differences that give rise to the observed spectroscopic data.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Analyte Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Apply to ATR Sample->Prep_IR Prep_MS Introduce to Source Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analysis Compare Chemical Shifts, Stretching Frequencies, and m/z values NMR->Analysis IR->Analysis MS->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: General experimental workflow for spectroscopic analysis.

Structural_Comparison cluster_parent This compound cluster_deriv tert-Butyl 3-oxopiperidine-1-carboxylate Parent_Struct Structure A Parent_NMR ¹H: Singlet @ ~3.7 ppm (3H) ¹³C: Signal @ ~52 ppm Parent_Struct->Parent_NMR NMR Signature Parent_MS MS: m/z = 157 Parent_Struct->Parent_MS MS Signature Deriv_NMR ¹H: Singlet @ ~1.45 ppm (9H) ¹³C: Signals @ ~80 & ~28 ppm Parent_NMR->Deriv_NMR Key Differentiator Deriv_MS MS: m/z = 199 Fragments: 143, 57 Parent_MS->Deriv_MS Key Differentiator Deriv_Struct Structure B Deriv_Struct->Deriv_NMR NMR Signature Deriv_Struct->Deriv_MS MS Signature

Caption: Key structural and spectroscopic differentiating features.

Conclusion

The differentiation between this compound and its N-Boc derivative is straightforward when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data, with the signals from the N-substituent (-CH₃ vs. -C(CH₃)₃) serving as unambiguous reporters. Mass spectrometry confirms the molecular weight and, in the case of the N-Boc analogue, reveals a characteristic fragmentation pattern that serves as a secondary point of confirmation. This guide provides the foundational data and protocols necessary for researchers to perform these analyses with confidence and accuracy.

References

  • BIOSYNCE. (n.d.). This compound CAS 61995-18-4.
  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Seemingly Simple Building Block

In the intricate world of pharmaceutical synthesis, the quality of each starting material reverberates through the entire drug development pipeline. Methyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block, is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its structural integrity is paramount, as even minute impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove, structurally related impurities in the final drug substance. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the purity assessment of commercially available this compound, ensuring the selection of high-quality material for their research and development endeavors.

The imperative for stringent quality control of starting materials is well-established within regulatory frameworks such as the International Council for Harmonisation (ICH) Q11 guidelines.[3][4] These guidelines emphasize that a thorough understanding and control of the impurity profile of starting materials are fundamental to ensuring the quality of the final drug substance.[3][4] This guide is designed to be a practical tool, empowering scientists to independently verify the quality of this critical intermediate.

Potential Impurities: Understanding the Synthetic Landscape

The purity of this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the N-Boc protection of a piperidine derivative, followed by subsequent chemical transformations.[5][6][7] Understanding this process allows for the anticipation of potential impurities.

cluster_synthesis Potential Synthesis and Impurity Generation cluster_impurities Potential Impurities starting_material Piperidine Precursor boc_protection N-Boc Protection (e.g., (Boc)2O, base) starting_material->boc_protection intermediate N-Boc-piperidine derivative boc_protection->intermediate unreacted_sm Unreacted Starting Material boc_protection->unreacted_sm oxidation Oxidation/Functionalization intermediate->oxidation product This compound oxidation->product byproducts Reaction By-products oxidation->byproducts residual_solvents Residual Solvents product->residual_solvents degradation Degradation Products product->degradation start Sample Weighing dissolve Dissolution in Deuterated Solvent start->dissolve add_std Add Internal Standard (for qNMR) dissolve->add_std nmr_acq NMR Data Acquisition (¹H, ¹³C) add_std->nmr_acq analysis Spectral Analysis: - Structure Confirmation - Impurity Identification - Purity Calculation nmr_acq->analysis

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a highly sensitive and quantitative technique for separating and quantifying the main component and any non-volatile impurities. [8]For keto-esters and piperidine derivatives, reversed-phase HPLC with UV detection is a common and effective method. [9][10][11] Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm. [12] * Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurity peaks.

start Sample Preparation (1 mg/mL solution) injection Injection into HPLC System start->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis: - Peak Integration - Purity Calculation (%) detection->analysis

Caption: Workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities and Residual Solvents

GC-MS is the ideal technique for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process. A critical consideration for N-Boc protected compounds is their potential thermal lability in the GC inlet, which can lead to decomposition and inaccurate results. [13]Therefore, a lower inlet temperature and a fast oven ramp are often necessary.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A low- to mid-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 200-250 °C (optimization is crucial to minimize degradation).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) with a full scan range (e.g., m/z 35-500).

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify residual solvents using an internal or external standard method.

start Sample Preparation in Volatile Solvent injection Injection into GC-MS System start->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, Full Scan) separation->detection analysis Data Analysis: - Library Search - Quantification of Volatiles detection->analysis

Caption: Workflow for GC-MS analysis of volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful Tool for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for the identification of unknown impurities. [14][15][16][17] Experimental Protocol: LC-MS Analysis

  • Sample Preparation and LC Conditions: As described for the HPLC-UV analysis.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Mode: Full scan to detect all ions, and potentially tandem MS (MS/MS) to fragment ions for structural elucidation.

  • Data Analysis:

    • Correlate impurity peaks in the chromatogram with their corresponding mass-to-charge ratios (m/z).

    • Propose structures for the impurities based on their molecular weights and fragmentation patterns.

start Sample Preparation (as per HPLC) injection Injection into LC-MS System start->injection separation LC Separation (C18 Column) injection->separation detection MS Detection (ESI+, Full Scan, MS/MS) separation->detection analysis Data Analysis: - Correlate Peaks with m/z - Propose Impurity Structures detection->analysis

Caption: Workflow for LC-MS based impurity identification.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the application of these methodologies, consider the following hypothetical data for this compound obtained from three different commercial suppliers.

Analytical Test Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite crystalline solidYellowish oil
Purity by ¹H-qNMR 98.5%99.2%95.1%
Purity by HPLC (Area %) 98.8%99.5%96.0%
Largest Single Impurity (HPLC) 0.5% (Unidentified)0.2% (Starting Material)1.8% (Unidentified)
Total Impurities (HPLC) 1.2%0.5%4.0%
Residual Solvents (GC-MS) Dichloromethane: 800 ppmAcetone: 250 ppmToluene: 1200 ppm
LC-MS Impurity ID m/z consistent with dimerm/z consistent with starting materialMultiple unidentified peaks

Interpretation and Best Practices for Supplier Selection

  • Supplier B emerges as the provider of the highest quality material in this hypothetical comparison. The high purity by both NMR and HPLC, coupled with low levels of a known starting material impurity and minimal residual solvents, indicates a well-controlled manufacturing process.

  • Supplier A provides material of acceptable quality for many research applications. However, the presence of a significant unidentified impurity warrants further investigation, especially for use in later-stage development.

  • Supplier C 's product is of questionable quality. The lower purity, yellowish appearance (suggesting degradation or colored impurities), and high levels of residual toluene make it unsuitable for most pharmaceutical applications without further purification.

  • Always Request a Certificate of Analysis (CoA): The CoA provides the supplier's own quality control data. Scrutinize the analytical methods used and the reported purity levels.

  • Perform In-House Verification: For critical applications, it is essential to independently verify the purity of a new batch of starting material using the techniques outlined in this guide. This is a cornerstone of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients. [18][19]3. Consider the Application: The required purity of this compound may vary depending on its intended use. For early-stage discovery, a purity of >95% may be acceptable. For process development and scale-up, a purity of >99% with well-characterized impurities is often required.

  • Engage with Suppliers: Establish a good relationship with your suppliers. A reputable supplier should be able to provide information on the synthetic route and the potential impurity profile of their material.

By implementing a robust analytical strategy, researchers can confidently select high-purity this compound, ensuring the integrity and reproducibility of their synthetic work and contributing to the development of safe and effective medicines.

References

  • LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Available from: [Link]

  • National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • gmp-compliance.org. Quality Control of Starting Materials (APIs and Excipients). Available from: [Link]

  • European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available from: [Link]

  • BIOSYNCE. This compound CAS 61995-18-4. Available from: [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available from: [Link]

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  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
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  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Available from: [Link]

  • Bioanalysis Zone. LC-MS. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • World Health Organization. Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Available from: [Link]

  • National Institutes of Health. Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

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  • National Institutes of Health. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available from: [Link]

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  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

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A Senior Application Scientist's Guide to Protecting Groups for the Piperidine Nitrogen: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates a mastery of its chemical manipulation.[1] A critical aspect of this is the strategic use of protecting groups for the piperidine nitrogen. The choice of protecting group can profoundly impact reaction outcomes, dictating stability, reactivity, and ultimately, the success of a synthetic route.[2][3]

This guide provides an in-depth comparative analysis of the most common and effective protecting groups for the piperidine nitrogen. Moving beyond a simple catalog, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of N-Protection

The secondary amine of the piperidine ring is a nucleophilic and basic center. Protection is often necessary to prevent unwanted side reactions during subsequent synthetic transformations, such as oxidation, alkylation, or acylation at the nitrogen atom. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups in the molecule (orthogonality).[3][4]

This guide will focus on the most widely employed protecting groups: the carbamates (Boc , Cbz , and Fmoc ) and the sulfonamides (Ts , Ns ).

Carbamate Protecting Groups: The Workhorses of Piperidine Synthesis

Carbamates are the most popular choice for protecting amine nitrogens due to their ease of installation, general stability, and diverse cleavage methods.[5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its facile removal with acid.[5]

Introduction: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Stability: The N-Boc group on a piperidine enhances its stability and allows for a variety of selective modifications to the ring. It is generally stable to basic and nucleophilic conditions, as well as to hydrogenation.

Cleavage: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]

Experimental Protocol: N-Boc Protection of Piperidine

Objective: To synthesize N-Boc-piperidine.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the stirred piperidine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine, which is often a colorless oil or a low-melting solid.

Expected Yield: >95%

Benzyl chloroformate (Cbz or Z) Group

The Cbz group is another widely used carbamate protecting group, notable for its removal under neutral hydrogenolysis conditions.

Introduction: The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Stability: The Cbz group is stable to acidic and basic conditions. A Cbz-protected dihydropyridine has been shown to be more stable than its tosyl-protected counterpart in certain conjugate addition reactions, leading to higher yields.[7]

Cleavage: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[5]

Experimental Protocol: N-Cbz Protection of Piperidine

Objective: To synthesize N-Cbz-piperidine.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM or diethyl ether in a round-bottom flask.

  • Add an aqueous solution of Na₂CO₃ (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Cbz-piperidine.

Expected Yield: >90%

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its lability to basic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc group.[6]

Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation.

Cleavage: The Fmoc group is rapidly removed by treatment with a secondary amine, most commonly a solution of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The deprotection proceeds via a β-elimination mechanism.

Experimental Protocol: N-Fmoc Deprotection

Objective: To remove the Fmoc group from an N-Fmoc protected piperidine derivative.

Materials:

  • N-Fmoc protected piperidine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine derivative in DMF.

  • Add piperidine to achieve a final concentration of 20% (v/v).

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or the solvent can be removed under reduced pressure and the residue purified by chromatography.

Sulfonamide Protecting Groups: For Enhanced Stability

Sulfonamides are known for their high stability to a wide range of reaction conditions, making them suitable for multi-step syntheses where robust protection is required.[2][10]

p-Toluenesulfonyl (Tosyl or Ts) Group

The tosyl group is a classic and highly robust protecting group for amines.

Introduction: The tosyl group is installed by reacting the piperidine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.

Stability: Tosylamides are exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. However, this high stability can also make their removal challenging.[2][10]

Cleavage: Cleavage of the tosyl group typically requires harsh conditions, such as sodium in liquid ammonia or strong acids like HBr in acetic acid.

2-Nitrobenzenesulfonyl (Nosyl or Ns) Group

The nosyl group offers the high stability of a sulfonamide but with the advantage of milder cleavage conditions compared to the tosyl group.

Introduction: The nosyl group is introduced using 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base.

Stability: Nosylamides are stable to acidic conditions and many reagents. However, they are less stable to some nucleophiles and reducing agents compared to tosylamides.[2][10]

Cleavage: The key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base (e.g., K₂CO₃). The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution.

Comparative Analysis and Data Summary

The following table provides a comparative overview of the key features of these protecting groups for the piperidine nitrogen.

Protecting GroupIntroduction ReagentTypical Cleavage ConditionsStability ProfileKey AdvantagesKey Disadvantages
Boc (Boc)₂OTFA, HClStable to base, nucleophiles, hydrogenationMild cleavage, widely usedAcid labile
Cbz Cbz-ClH₂, Pd/CStable to acid and baseCleavage under neutral conditionsNot stable to hydrogenation
Fmoc Fmoc-Cl, Fmoc-OSu20% Piperidine in DMFStable to acid, hydrogenationOrthogonal to acid-labile groupsBase labile
Ts Ts-ClNa/NH₃, HBr/AcOHVery stable to acid and baseHighly robustHarsh cleavage conditions
Ns Ns-ClThiophenol, K₂CO₃Stable to acidMild cleavage for a sulfonamideLess stable than Ts to some reagents

Visualizing the Orthogonality of Protecting Groups

The strategic selection of orthogonal protecting groups is crucial in the synthesis of complex molecules.[11] The following diagram illustrates the distinct cleavage conditions for Boc, Cbz, and Fmoc, highlighting their orthogonality.

G cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group Protected Piperidine Protected Piperidine N-Boc-Piperidine N-Boc-Piperidine Protected Piperidine->N-Boc-Piperidine N-Cbz-Piperidine N-Cbz-Piperidine Protected Piperidine->N-Cbz-Piperidine N-Fmoc-Piperidine N-Fmoc-Piperidine Protected Piperidine->N-Fmoc-Piperidine Acid (TFA) Acid (TFA) N-Boc-Piperidine->Acid (TFA) Cleavage Hydrogenolysis (H2, Pd/C) Hydrogenolysis (H2, Pd/C) N-Cbz-Piperidine->Hydrogenolysis (H2, Pd/C) Cleavage Base (Piperidine) Base (Piperidine) N-Fmoc-Piperidine->Base (Piperidine) Cleavage

Caption: Orthogonal deprotection strategies for common carbamate protecting groups.

Conclusion: Making the Right Choice

The selection of a protecting group for the piperidine nitrogen is a critical decision in the design of a synthetic route. There is no single "best" protecting group; the optimal choice depends on the specific chemical context of the molecule and the planned subsequent reactions.

  • For general purposes and when acid lability is not a concern, the Boc group is often the first choice due to its ease of use and mild cleavage.

  • When hydrogenation is a viable option and acid/base stability is required, the Cbz group is an excellent alternative.

  • In the context of peptide synthesis or when orthogonality to acid-labile groups is paramount, the Fmoc group is indispensable.

  • For syntheses requiring exceptional stability, the tosyl group provides robust protection, though its removal requires harsh conditions.

  • The nosyl group offers a compromise, providing good stability with the advantage of milder cleavage conditions compared to the tosyl group.

By understanding the relative stabilities, cleavage conditions, and experimental nuances of each protecting group, researchers can navigate the complexities of piperidine chemistry with greater confidence and efficiency. This guide serves as a foundational resource to aid in that decision-making process, grounded in established chemical principles and supported by practical, field-proven protocols.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like Methyl 3-oxopiperidine-1-carboxylate (CAS No. 61995-18-4), a key intermediate in organic synthesis, demands a rigorous and informed approach to its entire lifecycle, including its ultimate disposal.[1][2] This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the lab bench to final disposal, is conducted with the highest standards of safety and scientific integrity.

The causality behind these protocols is straightforward: improper disposal of chemical waste can lead to environmental contamination, regulatory penalties, and, most critically, immediate health hazards within the laboratory.[3] This document serves as your operational plan for the safe management and disposal of this compound.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and disposal pathway.

This compound is classified as an irritant.[1] While specific GHS classifications for this exact compound are not universally published, closely related piperidine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, we must operate under the assumption of these hazards.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPECausality and Rationale
Skin Irritant May cause redness, itching, or inflammation upon contact.[1][4]Nitrile gloves (double-gloving recommended), lab coat, long pants, closed-toe shoes.Prevents direct dermal contact. The ester and ketone functionalities can interact with skin proteins, leading to irritation.
Eye Irritant May cause serious eye irritation, pain, or damage upon contact.[1][4]ANSI Z87.1-compliant safety goggles or a face shield.[5][6]Protects sensitive eye tissues from splashes or aerosols during handling and transfer operations.
Respiratory Irritant Inhalation of vapors or aerosols may irritate the respiratory tract.[4]Use in a well-ventilated area or a certified chemical fume hood.[1]Minimizes the concentration of airborne contaminants, preventing inhalation and subsequent irritation of the nose, throat, and lungs.
Chemical Incompatibility Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]Segregated storage and waste collection.Mixing with incompatible materials can lead to vigorous, exothermic reactions, potentially causing splashes, pressure buildup, or the release of hazardous gases.

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

Disposal is not a single action but a systematic process. The following workflow ensures that this compound waste is handled safely, compliantly, and logically from generation to final disposition.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_dispose Step 3: Storage & Final Disposal A Characterize Waste: Is it pure compound, contaminated material, or an empty container? B Segregate Waste: Keep separate from incompatible materials (strong acids, bases, oxidizers). A->B C Select a compatible, leak-proof waste container (e.g., HDPE). B->C D Label Container Clearly: 'Hazardous Waste', chemical name, and associated hazards. C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Arrange for Pickup: Contact institutional Environmental Health & Safety (EHS) for disposal. E->F G Final Disposal Method: Licensed hazardous waste facility (typically via incineration). F->G Handled by EHS SpillResponse A Spill Occurs B Assess Spill Size & Risk A->B C Is the spill large, in a poorly ventilated area, or are you unsure? B->C D EVACUATE AREA Alert colleagues. Call EHS/Emergency Response. C->D Yes E Small, manageable spill C->E No F Don appropriate PPE (double gloves, goggles, lab coat). E->F G Contain the spill with absorbent pads or vermiculite. F->G H Collect absorbed material using non-sparking tools. G->H I Place waste in a sealed, labeled hazardous waste bag/container. H->I J Decontaminate the area with soap and water. I->J K Dispose of all cleanup materials as hazardous waste. J->K

Caption: Emergency spill response decision workflow.

  • Alert and Assess : Immediately alert personnel in the vicinity. Assess the size of the spill and the ventilation in the area.

  • Small Spill Cleanup (Manageable by Lab Personnel) :

    • Ensure the area is well-ventilated; if in a fume hood, keep the sash at the proper height.

    • Don the appropriate PPE: double nitrile gloves, safety goggles, and a lab coat. [7] * Contain the liquid spill by surrounding it with an absorbent material like vermiculite, sand, or chemical spill pads. [8] * Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable plastic bag or container for hazardous waste disposal. [9][10] * Clean the spill area with soap and water, and dispose of all cleaning materials (paper towels, etc.) as hazardous waste. [7]3. Large Spill Response :

    • If the spill is large (e.g., >100 mL), if ventilation is poor, or if you feel unsafe for any reason, evacuate the area immediately.

    • Close the laboratory doors to contain vapors.

    • Notify your institution's EHS or emergency response team immediately. [7]

First-Aid Measures for Accidental Exposure
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [5][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention. [5][9]
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively fostering a culture of safety and responsibility. The principles of hazard assessment, procedural diligence, and emergency preparedness are the cornerstones of trustworthy and excellent science.

References

  • This compound CAS 61995-18-4 , BIOSYNCE. Available at: [Link]

  • SAFETY DATA SHEETS (Methyl 1-ethyl-4-oxopiperidine-3-carboxylate), CATO Research Chemical Inc.
  • Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate , LookChem. Available at: [Link]

  • Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Carcinogens - Standards , Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide , The City University of New York (CUNY). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories , U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. Available at: [Link]

  • Safety Data Sheet: Piperidine, Carl ROTH.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) , Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Spill procedure: Clean-up guidance, Queen Mary University of London. Available through university safety websites.
  • Laboratory Environmental Sample Disposal Information Document , U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs , Duke University Occupational & Environmental Safety Office. Available at: [Link]

  • Guidelines for the laboratory use of chemical carcinogens , National Institutes of Health (NIH). Available at: [Link]

  • Chemical Spill Procedures, Clarkson University. Available through university safety websites.
  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. Available at: [Link]

  • Piperidine: Human health tier II assessment, Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available through government chemical assessment websites.
  • Spill and Cleaning Protocol , Michigan State University Environmental Health & Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization , National Institutes of Health (NIH). Available at: [Link]

  • Carcinogens Safety Plan, Rosenheim Lab, UC Davis. Available through university safety websites.
  • Safety Data Sheet: Piperidine, Chemos GmbH & Co.KG.
  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture, University of Texas at Austin. Available through university research repositories.
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  • Basis of OSHA Carcinogen Listing for Individual Chemicals , U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates , Royal Society of Chemistry Publishing. Available at: [Link]

  • Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel , eScholarship, University of California. Available at: [Link]

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Mastering the Safe Handling of Methyl 3-oxopiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. Methyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block, is increasingly utilized in the synthesis of complex molecular architectures. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is crucial. This compound (CAS 61995-18-4) is a colorless to light yellow liquid with a characteristic odor.[1] While an invaluable synthetic intermediate, it is not benign. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

These classifications necessitate a stringent adherence to safety protocols to mitigate exposure risks.

Your Shield: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations below.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.To prevent skin contact and subsequent irritation.[3][4]
Eye & Face Protection Chemical safety goggles with side-shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.To protect against splashes that can cause serious eye irritation.[3][4]
Skin & Body Protection A standard laboratory coat is mandatory. For larger scale operations, consider a chemically resistant apron or suit.To protect skin and personal clothing from accidental spills.
Respiratory Protection Not typically required under normal use with adequate engineering controls (i.e., a chemical fume hood). If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent the inhalation of vapors or mists that can cause respiratory irritation.
The 'Why' Behind the PPE Choices
  • Gloves: The choice of nitrile or neoprene is based on their general resistance to a wide range of organic chemicals. It is crucial to always inspect your gloves for tears or pinholes before use . Should contamination occur, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering superior protection from splashes. A face shield , worn in conjunction with goggles, provides an additional barrier for the entire face.

  • Lab Coat: A buttoned lab coat made of a suitable material prevents direct contact of the chemical with your skin and clothing.

  • Respiratory Protection: The primary method for controlling respiratory hazards is through engineering controls . All work with this compound should be conducted within a certified chemical fume hood to ensure vapors are effectively removed from the breathing zone of the user.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this chemical will significantly minimize risks. The following workflow provides a step-by-step guide for laboratory personnel.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Fume Hood is Operational A->B C Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Nitrile/Neoprene Gloves B->C D Transport Chemical in Secondary Containment C->D E Work Exclusively Within Fume Hood D->E F Dispense Carefully to Avoid Splashes & Aerosols E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Surfaces G->H I Segregate Waste: - Liquid Chemical Waste - Contaminated Solid Waste H->I J Dispose of Waste According to Institutional & Local Regulations I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Always consult the Safety Data Sheet (SDS) before using the chemical for the first time.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower and verify they are unobstructed.

    • Don the appropriate PPE as outlined in the table above.[4]

  • Handling and Use:

    • When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised.

    • All manipulations of this compound should be performed inside a chemical fume hood.[1]

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use to prevent the release of vapors.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5]

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Follow all institutional guidelines for the storage of flammable and combustible materials.

Disposal Plan: A Critical Final Step

Proper disposal is not only a matter of safety but also of environmental responsibility.

  • Waste Segregation:

    • Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Solid Waste: Any materials contaminated with the chemical, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste in a separate, clearly labeled container.

  • Disposal Procedures:

    • Never dispose of this compound down the drain.

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • BIOSYNCE. (n.d.). This compound CAS 61995-18-4. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.